Ilaprazole sodium hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ilaprazole Sodium Hydrate on H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole, a potent proton pump inhibitor (PPI), represents a significant therapeutic agent for acid-related gastrointestinal disorders. This document provides a comprehensive technical overview of the molecular mechanism by which ilaprazole sodium hydrate irreversibly inhibits the gastric H+/K+-ATPase, the principal enzyme responsible for gastric acid secretion. This guide details the bioactivation of ilaprazole, its interaction with the proton pump, quantitative measures of its inhibitory activity, and detailed protocols for key experimental assays used in its characterization.
Introduction: Ilaprazole as a Proton Pump Inhibitor
Ilaprazole is a second-generation proton pump inhibitor belonging to the substituted benzimidazole class of drugs.[1] It is employed in the treatment of conditions such as dyspepsia, peptic ulcer disease (PUD), and gastroesophageal reflux disease (GERD).[2] Like other PPIs, ilaprazole is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[3] Its mechanism of action is the targeted, irreversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining.[4] This inhibition effectively reduces the secretion of gastric acid into the stomach lumen.[1]
The Molecular Target: Gastric H+/K+-ATPase
The gastric H+/K+-ATPase is a P-type ATPase responsible for the final step in gastric acid production. This enzyme actively transports hydrogen ions (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+).[3] This process is ATP-dependent and is the primary driver of the profound acidity of the stomach, which can reach a pH below 1.
Mechanism of Action: From Prodrug to Irreversible Inhibitor
The inhibitory action of ilaprazole on the H+/K+-ATPase is a multi-step process that highlights the drug's specificity for the acidic environment of the stomach.
Accumulation and Acid-Catalyzed Activation
As a weak base, ilaprazole freely crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[1] In this acidic milieu, ilaprazole undergoes a proton-catalyzed molecular rearrangement. This chemical transformation converts the inactive prodrug into its active form, a reactive tetracyclic sulfenamide.[3][4] This activation is a critical step, ensuring that the drug's inhibitory action is localized to the site of acid secretion, thereby minimizing systemic side effects.
Covalent Binding and Irreversible Inhibition
Once activated, the electrophilic sulfenamide derivative of ilaprazole rapidly forms a stable, covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+-ATPase α-subunit.[4] While the precise cysteine residues that ilaprazole binds to have not been definitively identified in the reviewed literature, other proton pump inhibitors are known to bind to residues such as Cys813, Cys822, Cys321, and Cys892.[5][6] The specific residues targeted can differ between PPIs, influencing their inhibitory profiles.[1][6]
This covalent modification locks the enzyme in a conformation that prevents it from undergoing the necessary changes to pump protons, leading to a potent and long-lasting, irreversible inhibition of gastric acid secretion.[1] The restoration of acid secretion is then dependent on the synthesis of new H+/K+-ATPase enzymes.
Quantitative Analysis of H+/K+-ATPase Inhibition
The potency of ilaprazole has been quantified through various in vitro and in vivo studies. The following table summarizes key physicochemical and inhibitory parameters for ilaprazole, with comparative data for other common PPIs for context.
| Parameter | Ilaprazole | Omeprazole | Pantoprazole | Reference(s) |
| IC50 (H+/K+-ATPase) | 6.0 µM | 2.4 µM | 6.8 µM | [2][7] |
| pKa (Predicted) | 8.23 | ~4.0 | ~4.0 | [4][6] |
| ED50 (i.d., rats) | 0.43 mg/kg | 0.68 mg/kg | - | [4] |
Note: IC50 (Half-maximal inhibitory concentration) values can vary depending on experimental conditions. pKa is a measure of acidity, and for PPIs, it influences their accumulation in acidic spaces. ED50 (Half-maximal effective dose) reflects in vivo potency.
Detailed Experimental Protocols
The characterization of ilaprazole's mechanism of action relies on robust in vitro and in vivo experimental models. The following are detailed protocols for key assays.
Protocol 1: Preparation of Gastric H+/K+-ATPase Vesicles
This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from gastric tissue, a crucial first step for in vitro assays.
-
Tissue Homogenization: Obtain fresh gastric mucosa (e.g., from rabbit or hog stomach). Mince the tissue and homogenize in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM PIPES-Tris, pH 6.8, 1 mM EDTA).
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 20,000 x g for 30 minutes) to pellet larger cellular debris.
-
Microsomal Fraction Isolation: Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.
-
Purification (Optional): Resuspend the microsomal pellet and apply to a density gradient (e.g., sucrose or Ficoll gradient) and centrifuge. Collect the fraction enriched with H+/K+-ATPase.
-
Vesicle Preparation: Resuspend the final pellet in a suitable buffer and store at -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford or BCA).
Protocol 2: In Vitro H+/K+-ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the isolated vesicles to quantify inhibition by ilaprazole.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl).
-
Pre-incubation with Inhibitor: Add the H+/K+-ATPase vesicles (typically 10-20 µg of protein) to the reaction buffer. Add varying concentrations of ilaprazole (or vehicle control) and pre-incubate for a defined period (e.g., 60 minutes) at 37°C to allow for drug activation and binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP (e.g., to a final concentration of 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA).
-
Phosphate Quantification: Centrifuge to pellet the precipitated protein. Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the supernatant using a colorimetric method (e.g., Fiske-Subbarow method), reading the absorbance at a specific wavelength (e.g., 660 nm).
-
Data Analysis: Calculate the percentage of inhibition for each ilaprazole concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model)
This in vivo model in rats is used to assess the antisecretory activity of ilaprazole.
-
Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley), fasted overnight with free access to water.
-
Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach carefully to prevent the passage of gastric contents into the intestine.
-
Drug Administration: Administer ilaprazole (or vehicle control) intraduodenally or orally.
-
Recovery and Incubation Period: Suture the abdominal wall and allow the animal to recover for a set period (e.g., 4 hours) for gastric juice to accumulate.
-
Sample Collection: Sacrifice the animal, ligate the esophageal end of the stomach, and carefully remove the entire stomach.
-
Gastric Content Analysis: Collect the gastric contents and centrifuge. Measure the volume of the supernatant.
-
Acidity Titration: Determine the total acidity of the gastric juice by titrating an aliquot with a standardized NaOH solution (e.g., 0.01 N) to a specific pH (e.g., pH 7.0) using a pH meter or an indicator.
-
Data Analysis: Calculate the total acid output and the percentage inhibition of acid secretion compared to the control group.
Conclusion
This compound is a potent, second-generation proton pump inhibitor that effectively suppresses gastric acid secretion through the irreversible inhibition of the H+/K+-ATPase. Its mechanism of action is characterized by a requirement for acid-catalyzed activation to a reactive sulfenamide species, which then forms a covalent disulfide bond with cysteine residues on the luminal side of the proton pump. This targeted and irreversible inhibition provides a sustained reduction in gastric acidity, making ilaprazole a valuable therapeutic option for the management of acid-related gastrointestinal disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of ilaprazole and other novel proton pump inhibitors.
References
- 1. Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ilaprazole CAS#: 172152-36-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Crystalline Ilaprazole Sodium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilaprazole, a potent proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy and stability are intrinsically linked to its solid-state properties. This technical guide provides an in-depth overview of the synthesis and characterization of a stable crystalline form, Ilaprazole sodium hydrate. Detailed methodologies for its preparation and comprehensive analysis using various instrumental techniques are presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of Ilaprazole-based active pharmaceutical ingredients (APIs).
Introduction
Ilaprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. The sodium salt of Ilaprazole, particularly in its crystalline hydrate form, offers advantages in terms of stability and bioavailability. Understanding the synthesis and solid-state characterization of this specific form is crucial for ensuring consistent quality, therapeutic efficacy, and regulatory compliance of the final drug product.
This guide details the preparation of crystalline this compound and its characterization by X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Synthesis of Crystalline this compound
The synthesis of crystalline this compound can be achieved through various crystallization techniques. Below are detailed protocols adapted from established methods.
Experimental Protocols
Method A: Liquid-Liquid Diffusion
-
Prepare a saturated solution of Ilaprazole sodium by dissolving it in isopropanol at room temperature.
-
In a separate vessel, place a volume of 33% aqueous sodium hydroxide solution.
-
Carefully layer the saturated Ilaprazole sodium solution onto the aqueous sodium hydroxide solution at a volume ratio of 1:1.
-
Allow the system to stand undisturbed at room temperature for approximately one week to facilitate slow crystallization at the interface.
-
Collect the resulting faint yellow, needle-like crystals by filtration.
Method B: Gas-Liquid Diffusion
-
Dissolve 100 mg of Ilaprazole sodium in isopropanol to create a saturated solution at room temperature.
-
Place this solution in an open container within a larger, sealed chamber containing isopropyl ether.
-
Allow the isopropyl ether vapor to slowly diffuse into the Ilaprazole sodium solution over 24 hours.
-
Collect the precipitated light yellow, needle-shaped crystals.[1]
Method C: Cooling Crystallization
-
Prepare a saturated solution of Ilaprazole sodium in alkaline isopropanol (pH 11) at 40°C.[1]
-
Filter the warm solution to remove any undissolved particles.
-
Slowly cool the filtrate to 4°C and maintain this temperature for 12 hours to induce crystallization.
-
Isolate the formed crystals by filtration.
Method D: Anti-Solvent Addition
-
Dissolve Ilaprazole thioether in tetrahydrofuran.
-
Add an aqueous solution of sodium hydroxide to the mixture and cool to 0-5°C.
-
Perform an oxidation reaction by adding a sodium hypochlorite aqueous solution.
-
Quench the reaction with sodium thiosulfate.
-
Separate the organic layer, concentrate it to dryness, and crystallize the crude Ilaprazole sodium from methanol.
-
Dissolve the crude product in acetone and add a minimal amount of purified water until fully dissolved.
-
Induce crystallization by adding an excess of acetone and methyl tert-butyl ether.
-
Allow the crystals to grow for two hours at a temperature between 0-40°C before filtering to obtain a white to off-white solid powder.[2]
Characterization of Crystalline this compound
Comprehensive characterization is essential to confirm the identity, purity, and crystalline form of the synthesized this compound.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying the crystalline phase of a solid. The XRPD pattern of crystalline this compound exhibits a unique set of diffraction peaks at specific 2θ angles.
Experimental Protocol:
-
Instrument: A standard X-ray diffractometer with Cu-Kα radiation.
-
Scan Range: 5-35° 2θ.
-
Scan Speed: 4°/min.
-
Step Size: 0.018°.
-
Sample Preparation: The crystalline powder is gently packed into a sample holder.
Data Presentation:
| 2θ Angle (± 0.1°) |
| 5.9 |
| 9.8 |
| 10.7 |
| 12.1 |
| 15.0 |
| 16.7 |
| 19.0 |
| 20.0 |
| 22.9 |
| 23.7 |
| 24.9 |
| 25.4 |
| 27.1 |
| 30.9 |
Table 1: Characteristic XRPD peaks for crystalline this compound. Data sourced from patent CN103204842B.[3]
Thermal Analysis
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information about the thermal stability and hydration state of the crystalline material.
3.2.1. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions as a function of temperature. For a crystalline hydrate, this typically shows an endotherm corresponding to dehydration, followed by melting or decomposition at higher temperatures.
Experimental Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10°C/min.
-
Atmosphere: Inert nitrogen atmosphere with a flow rate of 40 ml/min.
Data Presentation:
While a specific DSC thermogram for this compound is not publicly available, a study on Ilaprazole pure drug showed a distinct melting endotherm.[4] For the hydrate, one would expect to observe a dehydration endotherm prior to any melting or decomposition events.
3.2.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a hydrate, TGA is used to determine the amount of water present in the crystal lattice.
Experimental Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: Ambient to 300°C.
-
Atmosphere: Inert nitrogen atmosphere.
Data Presentation:
Crystalline this compound is reported to be a dihydrate. The theoretical water content for a dihydrate of Ilaprazole sodium (C₁₉H₁₇N₄NaO₂S · 2H₂O) is approximately 8.4%. Experimental data from patent CN103204842B indicates a weight loss of 8.5% between room temperature and 120°C, which is consistent with the loss of two water molecules.[3]
| Parameter | Value |
| Water Content (Theoretical) | ~8.4% |
| Water Content (Experimental) | 8.5% |
Table 2: Water content of crystalline this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol:
-
Instrument: A Fourier-Transform Infrared Spectrophotometer.
-
Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation:
Visualizations
Ilaprazole Mechanism of Action
Ilaprazole acts as a proton pump inhibitor. It is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the enzyme and thus inhibiting gastric acid secretion.[5]
Experimental Workflow
The synthesis and characterization of crystalline this compound follow a logical progression from synthesis and isolation to comprehensive analytical confirmation.
Conclusion
This technical guide has outlined the synthesis and characterization of crystalline this compound. The provided experimental protocols and analytical data serve as a foundational resource for the preparation and quality assessment of this important active pharmaceutical ingredient. The consistent production of the correct crystalline hydrate form is paramount for ensuring the safety, stability, and efficacy of Ilaprazole drug products. The application of the described analytical techniques is critical for the robust characterization and control of this material in a research and manufacturing setting.
References
- 1. Crystalline this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109305958B - Preparation method of high-purity ilaprazole sodium dihydrate - Google Patents [patents.google.com]
- 3. CN103204842B - Crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
In Vitro Inhibition of Gastric Proton Pump by Ilaprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a novel proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of molecules, developed for the treatment of acid-related gastrointestinal disorders such as duodenal ulcers, gastroesophageal reflux disease (GERD), and peptic ulcer disease.[1][2] Like other PPIs, its therapeutic effect stems from the targeted inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.[2] This document provides an in-depth technical overview of the in vitro inhibition of the gastric proton pump by Ilaprazole, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action: Acid-Activated Covalent Inhibition
Ilaprazole is administered as an inactive prodrug.[3][4] Its mechanism of action relies on a unique, acid-catalyzed chemical transformation that occurs selectively within the highly acidic secretory canaliculi of gastric parietal cells.[3][4]
-
Accumulation: The lipophilic, weakly basic nature of the Ilaprazole prodrug allows it to permeate cell membranes and accumulate in the acidic compartments of the parietal cell.[4]
-
Acid-Catalyzed Activation: In this acidic environment, Ilaprazole undergoes a two-step protonation, followed by a molecular rearrangement. This process converts the inactive prodrug into a highly reactive tetracyclic sulfenamide intermediate.[4][5]
-
Covalent Bonding: The active sulfenamide then forms a stable, covalent disulfide bond with one or more cysteine residues located on the luminal surface of the H+/K+-ATPase α-subunit.[3][6] Key binding sites for PPIs have been identified in the transmembrane segments of the enzyme, such as Cys813 and Cys822.[3][7]
-
Irreversible Inhibition: This covalent modification leads to the irreversible inactivation of the enzyme, effectively blocking its ability to pump protons (H+) into the gastric lumen in exchange for potassium ions (K+), thereby inhibiting gastric acid secretion.[2][8]
Quantitative Inhibition Data
In vitro assays are crucial for determining the potency of PPIs. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In vitro studies utilizing rabbit parietal cell preparations have demonstrated that Ilaprazole is a potent inhibitor of the H+/K+-ATPase.[1]
| Compound | Enzyme Source | Parameter | Value | Reference |
| Ilaprazole | Rabbit Parietal Cell H+/K+-ATPase | IC50 | 6.0 µM (6.0x10⁻⁶ mol/l) | [1] |
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of Ilaprazole on the gastric H+/K+-ATPase, synthesized from methodologies reported in the literature.[9][10][11][12]
Materials and Reagents
-
Enzyme Source: H+/K+-ATPase-rich microsomes isolated from gastric mucosa (e.g., from rabbit, hog, or sheep stomach).[9][12]
-
Test Compound: Ilaprazole solution of varying concentrations.
-
Standard Inhibitor: Omeprazole solution for comparative analysis.[9][10]
-
Substrate: Adenosine-5'-triphosphate (ATP) Tris salt (2 mM).[10]
-
Reaction Stop Solution: Ice-cold 10% Trichloroacetic Acid (TCA).[9][10]
-
Phosphate Detection Reagent: Acid-molybdate solution for colorimetric determination of inorganic phosphate (Pi).[11][12]
Procedure
-
Preparation of Gastric Microsomes:
-
Obtain fresh stomach tissue from a suitable animal model.
-
Scrape the fundic mucosa and homogenize in an appropriate isolation buffer (e.g., sucrose/PIPES/Tris-HCl).[12]
-
Perform differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.[9]
-
Determine the protein concentration of the final enzyme preparation using a standard method (e.g., Bradford assay).[11]
-
-
Pre-incubation:
-
Initiation of ATPase Reaction:
-
Termination and Phosphate Measurement:
-
Stop the reaction by adding ice-cold TCA, which denatures the enzyme and precipitates proteins.[10]
-
Centrifuge the mixture to pellet the precipitated protein.[10]
-
Transfer the supernatant, which contains the inorganic phosphate (Pi) released from ATP hydrolysis, to a new tube.
-
Add the acid-molybdate reagent and measure the absorbance spectrophotometrically (e.g., at 400-660 nm) to quantify the amount of Pi released.[11][13] The K+-stimulated activity is determined by subtracting the basal activity (measured in the absence of K+) from the total activity.[12]
-
-
Data Analysis:
-
Calculate the percentage of H+/K+-ATPase inhibition for each Ilaprazole concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by performing a non-linear regression analysis using a sigmoidal dose-response model.[12]
-
Conclusion
Ilaprazole demonstrates potent in vitro inhibitory activity against the gastric H+/K+-ATPase with an IC50 value of 6.0 µM in rabbit parietal cell preparations.[1] Its mechanism of action is consistent with other benzimidazole-class PPIs, involving acid-catalyzed activation to a reactive species that forms an irreversible covalent bond with the enzyme.[2][8] The standardized in vitro assays provide a robust framework for quantifying this inhibition and are essential for the preclinical characterization of novel PPIs. These findings underscore the molecular basis for Ilaprazole's efficacy in controlling gastric acid secretion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ilaprazole for the treatment of gastro-esophageal reflux_Chemicalbook [chemicalbook.com]
- 9. ajpp.in [ajpp.in]
- 10. jnsbm.org [jnsbm.org]
- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Non-Enzymatic Degradation of Ilaprazole: A Technical Guide
Introduction
Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and dyspepsia. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and shelf-life. This technical guide provides an in-depth overview of the non-enzymatic degradation pathways of ilaprazole in vitro, based on forced degradation studies conducted under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. These studies are fundamental in identifying potential degradation products and developing stability-indicating analytical methods.
Non-Enzymatic Degradation Pathways
Forced degradation studies reveal that ilaprazole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] Conversely, the drug demonstrates significant stability under thermal and photolytic stress.[1][2] The primary non-enzymatic degradation pathways are initiated by acid hydrolysis, base hydrolysis, and oxidation.
Acidic Degradation
Ilaprazole degrades in an acidic environment. The degradation process is time-dependent, with more significant degradation observed over longer exposure periods.[1][2] Studies have shown that in the presence of 0.1 N hydrochloric acid (HCl), a noticeable percentage of the drug degrades within 24 hours.[1][2] This instability in acidic conditions underscores the need for enteric-coated formulations for oral administration to protect the drug from gastric acid.
Alkaline Degradation
Similar to acidic conditions, ilaprazole is also labile in alkaline environments. Exposure to 0.1 N sodium hydroxide (NaOH) leads to a considerable level of degradation over time.[1][2] While some reports suggest it is stable in alkaline conditions, others show significant degradation, indicating that the specific conditions of the study are critical.[3][4]
Oxidative Degradation
The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), induces the degradation of ilaprazole.[1][2] The sulfoxide group in the benzimidazole structure of PPIs is often susceptible to oxidation. The rate of degradation is dependent on the concentration of the oxidizing agent and the duration of exposure.[1][2]
The overall degradation pathways are summarized in the diagram below.
Quantitative Degradation Data
The extent of ilaprazole degradation varies with the stressor and the duration of exposure. The table below summarizes the quantitative data from a forced degradation study.
| Stress Condition | Stressor | Exposure Time (hours) | % Degradation |
| Acidic | 0.1 N HCl | 1 | 7.15%[1][2] |
| 24 | 27.28%[1][2] | ||
| Alkaline | 0.1 N NaOH | 1 | 6.58%[1][2] |
| 24 | 23.28%[1][2] | ||
| Oxidative | 3% H₂O₂ | 1 | 5.12%[1][2] |
| 24 | 22.57%[1][2] | ||
| Thermal | 70°C | 48 | No significant degradation[1][2] |
| Photolytic | UV Light | - | No significant degradation[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies of ilaprazole, adhering to ICH guidelines.
Materials and Instrumentation
-
Drug: Ilaprazole pure API (Active Pharmaceutical Ingredient).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Ammonium acetate buffer.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector, Liquid Chromatography-Mass Spectrometry (LC-MS), pH meter, oven.[1][5]
Chromatographic Conditions
-
Column: Zodiac CN C18 (250mm x 4.6mm, 5μm) or Kinetex C18 (250 x 4.6 mm, 5μ).[1][3][4][6]
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile in varying ratios (e.g., 55:45, v/v).[5]
Forced Degradation (Stress Testing) Procedures
-
Acid Hydrolysis: 1.0 ml of an ilaprazole stock solution was mixed with 1.0 ml of 0.1 N HCl in a 10 ml volumetric flask. The solution was kept at room temperature for specified durations (e.g., 1, 3, 6, 24, 48 hours). Following incubation, the solution was neutralized with 1.0 ml of 0.1 N NaOH and diluted to the final volume with the mobile phase before injection into the HPLC system.[1]
-
Alkaline Hydrolysis: 1.0 ml of the ilaprazole stock solution was treated with 1.0 ml of 0.1 N NaOH in a 10 ml volumetric flask. The mixture was kept at room temperature for various time points. After the specified time, the solution was neutralized with 1.0 ml of 0.1 N HCl and diluted with the mobile phase for analysis.
-
Oxidative Degradation: 1.0 ml of the ilaprazole stock solution was mixed with 1.0 ml of 3% H₂O₂. The solution was stored at room temperature for specified durations. After the stress period, the solution was diluted with the mobile phase to the mark for chromatographic analysis.
-
Thermal Degradation: A sample of ilaprazole pure drug (e.g., 1 gm) was placed in an oven and maintained at 70°C for up to 48 hours. Samples were withdrawn at different time intervals (e.g., 12, 24, 48 hours), dissolved in the mobile phase, and diluted to the required concentration for analysis.[1][2]
-
Photolytic Degradation: Ilaprazole samples were exposed to ultraviolet (UV) light to assess for photodegradation.
The general workflow for these experimental protocols is depicted below.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ilaprazole as a T-lymphokine-activated killer cell-originated protein kinase (TOPK) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various cancer tissues while being largely absent in normal adult tissues.[1][2] Its pivotal role in mitosis and cell proliferation has positioned it as an attractive target for cancer therapy.[2] Ilaprazole, a proton pump inhibitor (PPI) primarily used for acid-related gastric disorders, has been identified as a potent inhibitor of TOPK, exhibiting anti-tumor activity both in vitro and in vivo.[1][2][3] This technical guide provides an in-depth overview of ilaprazole as a TOPK inhibitor, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.
Mechanism of Action: Ilaprazole as a Direct TOPK Inhibitor
Ilaprazole directly binds to TOPK, inhibiting its kinase activity.[1] This inhibition is independent of its proton pump inhibitory function. The interaction between ilaprazole and TOPK has been confirmed through virtual ligand screening and microscale thermophoresis (MST) assays.[1] The binding of ilaprazole to the TOPK protein leads to a reduction in the phosphorylation of its downstream substrates, most notably Histone H3 at serine 10 (p-Histone H3 (Ser10)).[1][2][4] The decreased phosphorylation of Histone H3 disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of ilaprazole as a TOPK inhibitor.
Table 1: Binding Affinity and In Vitro Efficacy of Ilaprazole and Other Proton Pump Inhibitors against TOPK
| Compound | Predicted Binding Free Energy (ICM score) | Binding Affinity (Kd) (μM) | IC50 in HCT116 Cells (μM) |
| Ilaprazole | -31.88 | 111.0 ± 2.3 | 40.0 ± 0.6 |
| Lansoprazole | -27.35 | 241.6 ± 5.2 | 102.9 ± 4.1 |
| Omeprazole | -26.24 | 174.3 ± 3.1 | 348.3 ± 7.3 |
| Pantoprazole | -25.65 | 24.2 ± 2.3 | 153.0 ± 8.5 |
| Rabeprazole | -8.63 | 324.2 ± 6.3 | >500 |
| Esomeprazole | -26.24 | n.b. | >500 |
Data sourced from Zheng et al., 2017.[1] n.b. - no clear binding detected.
Table 2: In Vitro Antiproliferative Activity of Ilaprazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Cancer | 40.0 ± 0.6 |
| ES-2 | Ovarian Cancer | 43.0 (approx.) |
| A549 | Lung Cancer | Investigated, specific IC50 not provided |
| SW1990 | Pancreatic Cancer | Investigated, specific IC50 not provided |
Data primarily sourced from Zheng et al., 2017.[1][2][6]
Table 3: In Vivo Efficacy of Ilaprazole in HCT116 Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Volume Reduction | Effect on Phospho-Histone H3 (Ser10) |
| Vehicle Control | - | - | High Expression |
| Ilaprazole | 75 mg/kg/day (gavage) | Significant Suppression | Substantially Decreased |
| Ilaprazole | 150 mg/kg/day (gavage) | Significant Suppression | Substantially Decreased |
Data sourced from Zheng et al., 2017 and other supporting studies.[1][2][4][7]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize ilaprazole as a TOPK inhibitor. These are based on standard laboratory procedures and the information available in the cited literature.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the general steps for determining the binding affinity between TOPK and ilaprazole.
-
Protein Preparation: Recombinant human TOPK protein is expressed and purified. The purity and concentration of the protein are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
-
Labeling (if required): If the protein is not intrinsically fluorescent, it is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions. Unconjugated dye is removed by size-exclusion chromatography.
-
Ligand Preparation: A stock solution of ilaprazole is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in MST buffer to create a range of concentrations.
-
Binding Reaction: A constant concentration of the labeled TOPK protein is mixed with the different concentrations of ilaprazole. The samples are incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into MST capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of ilaprazole on cancer cell proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT116, ES-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of ilaprazole. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 hours).
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-Histone H3
This protocol details the detection of phosphorylated Histone H3, a downstream target of TOPK.
-
Cell Lysis: Cancer cells treated with ilaprazole are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10). An antibody against total Histone H3 is used as a loading control.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of ilaprazole's anti-tumor activity in a mouse model.
-
Cell Preparation: HCT116 human colorectal cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Ilaprazole is administered orally (gavage) at specified doses (e.g., 75 and 150 mg/kg/day). The control group receives the vehicle.
-
Monitoring: The body weight of the mice and tumor volumes are monitored throughout the treatment period.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for Phospho-Histone H3
This protocol is for detecting p-Histone H3 in tumor tissues from the xenograft model.
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer solution and heating.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are applied, followed by a DAB chromogen solution to visualize the antibody binding.
-
Counterstaining: The sections are counterstained with hematoxylin.
-
Dehydration and Mounting: The slides are dehydrated, cleared in xylene, and coverslipped.
-
Microscopic Analysis: The staining intensity and the percentage of positive cells are evaluated under a microscope.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Mouse xenograft tumor model [bio-protocol.org]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. HCT-116 cells xenograft mice models [bio-protocol.org]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Assay for Ilaprazole and its Metabolites in Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ilaprazole and its primary metabolites, ilaprazole sulfone and ilaprazole thiol ether, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies. The method demonstrates a wide linear range, low limit of quantification, and high precision and accuracy, making it suitable for high-throughput analysis of clinical and preclinical samples.
Introduction
Ilaprazole is a novel proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders.[1][2] Accurate measurement of ilaprazole and its metabolites in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of ilaprazole, ilaprazole sulfone, and ilaprazole thiol ether in human plasma.[3][4]
Experimental Protocols
Materials and Reagents
-
Ilaprazole, Ilaprazole Sulfone, Ilaprazole Thiol Ether reference standards
-
Omeprazole (Internal Standard, IS)
-
HPLC-grade Methanol and Acetonitrile
-
Ammonium Formate
-
Human Plasma (with EDTA as anticoagulant)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatography: Thermo HyPURITY C18 column (150×2.1 mm, 5 μm)[3][4]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface[3][4]
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of ilaprazole (2.40 mg/mL), ilaprazole sulfone (4.50 mg/mL), and ilaprazole thiol ether (1.05 mg/mL) in methanol.[3]
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by diluting the stock solutions with methanol. Spike these working solutions into blank human plasma to create calibration standards and QC samples at various concentration levels.
Sample Preparation
The sample preparation involves a straightforward protein precipitation method.
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard (Omeprazole).
-
Precipitate proteins by adding a suitable organic solvent.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase: 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v)[3][4]
-
Injection Volume: 10 µL
Mass Spectrometry:
Data Presentation
The quantitative performance of the LC-MS/MS method is summarized in the following tables.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3][4]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Ilaprazole | 0.23 - 2400.00 | 0.23 |
| Ilaprazole Sulfone | 0.06 - 45.00 | 0.06 |
| Ilaprazole Thiol Ether | 0.05 - 105.00 | 0.05 |
Table 2: Precision and Accuracy [3][4]
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |
| Ilaprazole | < 15% | < 15% | Within ±15% |
| Ilaprazole Sulfone | < 15% | < 15% | Within ±15% |
| Ilaprazole Thiol Ether | < 15% | < 15% | Within ±15% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Ilaprazole in plasma.
Metabolic Pathway of Ilaprazole
Ilaprazole undergoes several biotransformation reactions, primarily mediated by CYP450 enzymes.[1] The main metabolic pathways include oxidation to ilaprazole sulfone and reduction to ilaprazole thiol ether.[1][5]
Caption: Simplified metabolic pathway of Ilaprazole.
Conclusion
The described LC-MS/MS method is highly sensitive, specific, and reliable for the simultaneous quantification of ilaprazole and its major metabolites in human plasma.[3][4] This method has been successfully applied to pharmacokinetic studies and is suitable for routine drug analysis in a clinical or research setting.[4] The simple sample preparation and rapid chromatographic run time allow for high-throughput analysis, making it a valuable tool in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Developing Extended-Release Formulations of Ilaprazole
Application Notes
Ilaprazole is a third-generation proton pump inhibitor (PPI) used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] Its extended plasma half-life compared to other PPIs makes it a suitable candidate for extended-release (ER) formulations, which can provide prolonged therapeutic effects and improve patient compliance.[4][5] The development of an ER formulation of Ilaprazole requires a systematic approach, including pre-formulation studies, formulation development, and in vitro/in vivo characterization.
This document outlines a detailed protocol for the development of an extended-release tablet formulation of Ilaprazole. The protocol covers pre-formulation studies to assess drug stability and excipient compatibility, the formulation of matrix-based tablets using wet granulation, and a comprehensive evaluation of the prepared tablets, including dissolution testing and considerations for in vitro-in vivo correlation (IVIVC).
Ilaprazole works by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1][3] The drug is a prodrug that is activated in the acidic environment of the parietal cells.[1] It is known to be unstable in acidic conditions and stable under neutral or alkaline conditions.[6][7] This is a critical factor to consider during formulation development, as the drug needs to be protected from the acidic environment of the stomach.
Pre-formulation Studies
Drug-Excipient Compatibility Studies
Objective: To evaluate the compatibility of Ilaprazole with selected excipients to ensure the stability of the drug in the final formulation.
Protocol:
-
Materials: Ilaprazole, various excipients (e.g., HPMC, Crospovidone, Croscarmellose sodium, Sodium starch glycolate, Acryl-EZE-80), potassium bromide (KBr).[8][9]
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Prepare physical mixtures of Ilaprazole and each excipient in a 1:1 ratio.
-
Record the FTIR spectra of the pure drug, individual excipients, and the physical mixtures.
-
Compare the spectra to identify any significant shifts or disappearance of characteristic peaks of Ilaprazole, which would indicate a potential interaction.[8]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the pure drug, individual excipients, and the 1:1 physical mixtures into aluminum pans.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C).
-
Analyze the thermograms for any changes in the melting point, peak shape, or the appearance of new peaks, which could suggest an interaction.[8]
-
Forced Degradation Studies
Objective: To investigate the degradation behavior of Ilaprazole under various stress conditions as per ICH guidelines.[7]
Protocol:
-
Acid Hydrolysis: Dissolve Ilaprazole in 0.1 N HCl and keep for 24 hours.[6][7]
-
Base Hydrolysis: Dissolve Ilaprazole in 0.1 N NaOH and keep for 24 hours.[6][7]
-
Oxidative Degradation: Treat Ilaprazole with 3% hydrogen peroxide (H2O2) for 24 hours.[6][7]
-
Thermal Degradation: Expose solid Ilaprazole to dry heat at 70°C for 48 hours.[6][7]
-
Photolytic Degradation: Expose solid Ilaprazole to UV light.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.[6]
Data Presentation:
| Stress Condition | Duration | Ilaprazole Degradation (%) |
| 0.1 N HCl | 1 hour | 7.15[6] |
| 0.1 N HCl | 24 hours | 27.28[6] |
| 0.1 N NaOH | 1 hour | 6.58[6] |
| 0.1 N NaOH | 24 hours | 23.28[6] |
| 3% H2O2 | 1 hour | 5.12[6] |
| 3% H2O2 | 24 hours | 22.57[6] |
| Thermal (70°C) | 48 hours | Stable[6] |
| Photolytic | - | Stable[6] |
Formulation Development of Extended-Release Tablets
The most common approach for oral extended-release formulations is the matrix system, where the drug is dispersed within a polymer matrix that controls its release.[10][11]
Composition of Ilaprazole Extended-Release Tablets
Objective: To formulate matrix tablets with varying polymer concentrations to achieve the desired extended-release profile.
| Ingredients | Formulation F1 (mg) | Formulation F2 (mg) | Formulation F3 (mg) |
| Ilaprazole | 10 | 10 | 10 |
| HPMC K100M | 50 | 75 | 100 |
| Microcrystalline Cellulose | 135 | 110 | 85 |
| Povidone K30 | 5 | 5 | 5 |
| Magnesium Stearate | 2 | 2 | 2 |
| Talc | 3 | 3 | 3 |
| Total Weight | 205 | 205 | 205 |
Experimental Protocol for Tablet Preparation (Wet Granulation)
-
Sifting: Sift Ilaprazole, HPMC K100M, and microcrystalline cellulose through a suitable sieve.
-
Dry Mixing: Blend the sifted materials for 10-15 minutes.
-
Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Add the binder solution to the dry mix and knead to form a wet mass.
-
Wet Screening: Pass the wet mass through a sieve to form granules.
-
Drying: Dry the granules in a hot air oven at 50-60°C until the desired moisture content is achieved.
-
Dry Screening: Sift the dried granules through a smaller mesh sieve.
-
Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
-
Coating (Optional but Recommended): An enteric coating (e.g., with Acryl-EZE-80) is recommended to protect the acid-labile Ilaprazole from the stomach's acidic environment.[8][9]
Evaluation of Extended-Release Tablets
Physical Characterization
Objective: To evaluate the physical properties of the compressed tablets.
Protocols:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should not deviate from the average by more than the pharmacopoeial limits.
-
Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness tester.
-
Friability: Weigh a sample of tablets (usually 10), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage of weight loss. The friability should be less than 1%.
-
Drug Content: Randomly select 10 tablets, crush them into a fine powder. Dissolve a quantity of powder equivalent to the average tablet weight in a suitable solvent. Analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation:
| Formulation | Average Weight (mg) | Hardness ( kg/cm ²) | Friability (%) | Drug Content (%) |
| F1 | ||||
| F2 | ||||
| F3 |
In Vitro Dissolution Studies
Objective: To determine the release profile of Ilaprazole from the extended-release tablets.
Protocol:
-
Apparatus: USP Type I (Basket) or Type II (Paddle) dissolution apparatus.
-
Dissolution Medium:
-
First 2 hours: 0.1 N HCl (to simulate gastric fluid).
-
Next 10 hours: pH 6.8 phosphate buffer (to simulate intestinal fluid).[12]
-
-
Procedure:
-
Place one tablet in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Rotate the basket/paddle at a specified speed (e.g., 100 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for drug content using a suitable analytical method.
-
Data Presentation:
| Time (hours) | Cumulative % Drug Release (F1) | Cumulative % Drug Release (F2) | Cumulative % Drug Release (F3) |
| 1 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 |
In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like drug dissolution) and an in vivo response (like plasma drug concentration).[13] For extended-release formulations, a Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most common and useful.[13][14]
Protocol for Developing a Level A IVIVC:
-
Develop Formulations: Create formulations with different release rates (e.g., slow, medium, and fast).[14]
-
In Vitro Dissolution: Obtain complete in vitro dissolution profiles for each formulation.
-
In Vivo Pharmacokinetic Studies: Administer the formulations to human subjects and obtain in vivo plasma concentration-time profiles.
-
Deconvolution: Estimate the in vivo absorption or dissolution time course from the plasma concentration data using appropriate deconvolution techniques (e.g., Wagner-Nelson).[14]
-
Establish Correlation: Plot the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro and establish a mathematical correlation.
Visualizations
Caption: Experimental workflow for developing extended-release Ilaprazole tablets.
Caption: Mechanism of action of Ilaprazole on the gastric proton pump.
Caption: Workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC).
References
- 1. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. The Guide to Oral Extended-Release Tablets - Lubrizol [lubrizol.com]
- 11. pharmtech.com [pharmtech.com]
- 12. FORMULATION AND EVALUATION PARAMETERS OF EXTENDED-RELEASE TABLETS OF ILAPRAZOLE BY USING NATURAL AND SYNTHETIC POLYMERS [zenodo.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. fda.gov [fda.gov]
In Vivo Experimental Design for Ilaprazole Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying Ilaprazole, a proton pump inhibitor (PPI), in various animal models. This document outlines detailed protocols for assessing the pharmacokinetics, pharmacodynamics, and efficacy of Ilaprazole, supported by quantitative data and visual representations of key pathways and workflows.
Mechanism of Action
Ilaprazole is a substituted benzimidazole derivative that acts as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2][3] As a prodrug, Ilaprazole is activated in the acidic environment of the parietal cell canaliculus to its active sulfenamide form.[1][2] This active form then covalently binds to cysteine residues on the proton pump, leading to a profound and sustained inhibition of gastric acid secretion.[1][2] This mechanism is central to its therapeutic effects in acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Ilaprazole is primarily metabolized by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19.[1]
Signaling Pathway: Ilaprazole Inhibition of Gastric Acid Secretion
Caption: Mechanism of Ilaprazole action in a gastric parietal cell.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Ilaprazole. Beagle dogs are a commonly used non-rodent species for such studies due to their physiological similarities to humans in terms of gastrointestinal tract and drug metabolism.
Quantitative Data from Pharmacokinetic Studies
| Parameter | Animal Model | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (µg*h/mL) | t1/2 (h) | Reference |
| Ilaprazole | Beagle Dog | 5 mg (enteric-coated) | Oral | Varies | ~4 | Varies | Varies | [4] |
| Ilaprazole | Beagle Dog | 10 mg/kg | Oral | 1540 | Varies | 4.9 | Varies | [5] |
| Ilaprazole | Healthy Subjects | 10 mg | Oral | 1871.3 | Varies | 7.4 | Varies | [5] |
| Ilaprazole | Healthy Subjects | 5 mg | IV | - | - | - | - | [6] |
| Ilaprazole | Healthy Subjects | 10 mg | IV | - | - | - | - | [6] |
| Ilaprazole | Healthy Subjects | 20 mg | IV | - | - | - | - | [6] |
Protocol: Pharmacokinetic Study of Orally Administered Ilaprazole in Beagle Dogs
Objective: To determine the pharmacokinetic profile of a single oral dose of Ilaprazole in beagle dogs.
Materials:
-
Ilaprazole formulation (e.g., enteric-coated tablets)
-
Beagle dogs (typically 6-8 animals, male and female)
-
Standard laboratory animal diet
-
Water ad libitum
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
-
Validated analytical method for Ilaprazole and its metabolites in plasma
Procedure:
-
Animal Acclimatization: Acclimatize beagle dogs to the laboratory environment for at least one week prior to the study.
-
Fasting: Fast the animals overnight for approximately 12 hours before drug administration, with free access to water.
-
Pre-dose Blood Sample: Collect a pre-dose blood sample (approximately 2 mL) from a suitable vein (e.g., cephalic or jugular vein) to serve as a baseline.
-
Drug Administration: Administer a single oral dose of Ilaprazole.
-
Blood Sampling: Collect blood samples (approximately 2 mL) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Ilaprazole concentrations using a validated UPLC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Pharmacodynamic and Efficacy Studies in Rodent Models
Rodent models, particularly rats, are widely used to evaluate the pharmacodynamic (PD) and efficacy of anti-ulcer agents like Ilaprazole. These models involve inducing gastric lesions or stimulating acid secretion to assess the protective and inhibitory effects of the drug.
Quantitative Data from Efficacy Studies
| Study Type | Animal Model | Ilaprazole Dose (i.v.) | Comparator | Outcome | Reference |
| Indomethacin-induced gastric lesions | Rat | 3 mg/kg | Esomeprazole 20 mg/kg | Decreased ulcer number and index to the same extent | [8] |
| Water-immersion stress-induced gastric lesions | Rat | Dose-dependent | - | High antiulcer activity | [8] |
| Histamine-induced acid secretion | Rat | Dose-dependent | - | Faster and longer-lasting inhibition compared to intraduodenal administration | [8] |
Experimental Workflow: Efficacy Study in a Rat Model of Gastric Ulcer
Caption: General workflow for an in vivo efficacy study of Ilaprazole.
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the gastroprotective effect of Ilaprazole against ethanol-induced gastric ulcers in rats.
Materials:
-
Sprague-Dawley rats (180-220 g)
-
Ilaprazole
-
Positive control (e.g., Omeprazole 20 mg/kg)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Absolute ethanol
-
Normal saline
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.[1]
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle + normal saline)
-
Group 2: Ulcer control (receives vehicle + ethanol)
-
Group 3: Positive control (receives Omeprazole + ethanol)
-
Group 4-n: Test groups (receive different doses of Ilaprazole + ethanol)
-
-
Dosing: Administer the vehicle, Omeprazole, or Ilaprazole orally to the respective groups.
-
Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to all groups except the vehicle control group, which receives normal saline.[1]
-
Observation and Sacrifice: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Stomach Examination: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with normal saline.
-
Ulcer Scoring: Examine the gastric mucosa for ulcers. The ulcer index can be calculated by measuring the length and number of hemorrhagic lesions.
-
Calculation of Protection: Calculate the percentage of ulcer inhibition for the treated groups compared to the ulcer control group.
Protocol 2: Pylorus Ligation-Induced Ulcer Model in Rats
Objective: To assess the anti-secretory and anti-ulcer activity of Ilaprazole in the pylorus ligation model.
Materials:
-
Wistar rats (150-200 g)
-
Ilaprazole
-
Positive control (e.g., Ranitidine 50 mg/kg)
-
Vehicle
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.[6]
-
Grouping: Divide the animals into experimental groups as described in Protocol 1.
-
Dosing: Administer the vehicle, positive control, or Ilaprazole orally 30 minutes before surgery.
-
Surgical Procedure (Pylorus Ligation):
-
Post-operative Period: Keep the animals in individual cages and deprive them of food and water for 17-19 hours.[6][9]
-
Sample Collection and Analysis:
-
Euthanize the rats.
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Excise the stomach and collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice and determine its pH.
-
Centrifuge the gastric contents and analyze the supernatant for free and total acidity by titrating with 0.01 N NaOH.
-
Open the stomach along the greater curvature, rinse with saline, and score the ulcers as previously described.
-
Toxicology Studies
Toxicology studies are essential to determine the safety profile of Ilaprazole. These studies are conducted in both rodent (e.g., rats) and non-rodent (e.g., dogs) species and involve acute, sub-chronic, and chronic dosing regimens.
Key Parameters to Evaluate in Toxicology Studies:
-
Mortality and Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Food Consumption: Monitored throughout the study.
-
Hematology and Clinical Chemistry: Blood analysis to assess organ function.
-
Urinalysis: To evaluate renal function.
-
Gross Pathology and Organ Weights: Macroscopic examination of tissues and organs at necropsy.
-
Histopathology: Microscopic examination of tissues to identify any pathological changes.
A toxicological study on Ilaprazole in rats indicated that the LD50 (lethal dose, 50%) was more than 5000 mg/kg, suggesting a wide safety margin.[10]
Note: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to animal welfare.
References
- 1. 2.9. Ethanol-Induced Ulcer Assay [bio-protocol.org]
- 2. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 7. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Gastric ulcer study and experimental animals [bio-protocol.org]
Application Notes and Protocols for Assessing Ilaprazole Stability Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stress stability studies on Ilaprazole. The methodologies outlined are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of acid-related disorders.[1][2] Like other benzimidazole derivatives, its stability is a critical attribute that can be affected by environmental factors such as pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to establish the intrinsic stability of the drug substance, elucidate degradation pathways, and validate analytical methods for the quantitative determination of Ilaprazole and its degradation products.
Summary of Ilaprazole Stability
Forced degradation studies indicate that Ilaprazole is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It has been reported to be relatively stable under neutral, photolytic, and thermal stress conditions.[1][2] The primary analytical technique for assessing the stability of Ilaprazole is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (MS) for the identification of degradation products.[1][3][4][5]
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies on Ilaprazole under various stress conditions.
| Stress Condition | Reagent/Exposure | Time (hours) | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 | 7.15 | [1][3] |
| 0.1 N HCl | 24 | 27.28 | [1][3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 | 6.58 | [1][3] |
| 0.1 N NaOH | 24 | 23.28 | [1][3] | |
| Oxidative Degradation | 3% H₂O₂ | 1 | 5.12 | [1][3] |
| 3% H₂O₂ | 24 | 22.57 | [1][3] | |
| Thermal Degradation | 70°C | 48 | Stable | [1][3] |
| Photolytic Degradation | UV light (254 nm) | 168 (7 days) | Stable | [1] |
Experimental Protocols
Preparation of Stock and Standard Solutions
Objective: To prepare a standardized solution of Ilaprazole for stress testing.
Materials:
-
Ilaprazole Active Pharmaceutical Ingredient (API)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh 50 mg of Ilaprazole API.
-
Transfer the weighed API into a 10 mL volumetric flask.
-
Dissolve the API in a small amount of methanol and then dilute to the mark with methanol to obtain a stock solution of 5 mg/mL.
-
Store the stock solution under refrigeration (2-8°C).
Forced Degradation Studies Protocol
Objective: To subject Ilaprazole to various stress conditions to induce degradation.
a) Acid Hydrolysis:
-
Transfer 1.0 mL of the Ilaprazole stock solution (5 mg/mL) into a 10 mL volumetric flask.
-
Add 1.0 mL of 0.1 N Hydrochloric Acid (HCl).
-
Keep the flask at room temperature for the specified duration (e.g., 1, 3, 6, 24, 48 hours).
-
After the specified time, neutralize the solution by adding 1.0 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the solution to the mark with the mobile phase.
-
Inject the sample into the HPLC system for analysis.[1]
b) Alkaline Hydrolysis:
-
Transfer 1.0 mL of the Ilaprazole stock solution (5 mg/mL) into a 10 mL volumetric flask.
-
Add 1.0 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Keep the flask at room temperature for the specified duration.
-
After the specified time, neutralize the solution by adding 1.0 mL of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the solution to the mark with the mobile phase.
-
Inject the sample into the HPLC system for analysis.[1]
c) Oxidative Degradation:
-
Transfer 1.0 mL of the Ilaprazole stock solution (5 mg/mL) into a 10 mL volumetric flask.
-
Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the flask at room temperature for the specified duration.
-
Dilute the solution to the mark with the mobile phase.
-
Inject the sample into the HPLC system for analysis.[1]
d) Thermal Degradation:
-
Accurately weigh 1 gram of Ilaprazole API and place it in an oven maintained at 70°C.
-
Expose the sample to dry heat for 12, 24, and 48 hours.
-
After each time point, prepare a solution of the heat-stressed drug in the mobile phase at a suitable concentration.
e) Photolytic Degradation:
-
Expose 1 gram of Ilaprazole API to UV light at a wavelength of 254 nm in a UV chamber for 7 days.
-
After the exposure period, prepare a solution of the drug in the mobile phase at a suitable concentration.
-
Inject the sample into the HPLC system for analysis.[1]
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating Ilaprazole from its degradation products.
Chromatographic Conditions:
-
Column: Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][6][7]
-
Mobile Phase: A gradient of Acetonitrile and water has been reported. An isocratic system with 10 mM Ammonium Acetate in water (pH 5.0) and a diluent in a 45:55 ratio has also been used.[1][5]
-
Column Temperature: Ambient.
Method Validation: The developed method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, selectivity, specificity, and robustness.[1][6][7]
Visualizations
Experimental Workflow for Ilaprazole Stress Testing
Caption: Workflow for forced degradation studies of Ilaprazole.
Metabolic Pathway of Ilaprazole
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurasianjournals.com [eurasianjournals.com]
Application Notes and Protocols for Evaluating Ilaprazole Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilaprazole is a potent proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders such as dyspepsia, peptic ulcer disease, and gastroesophageal reflux disease (GERD).[1] Like other PPIs, its primary mechanism of action is the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.[2][3][4][5] Ilaprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[3][4][5][6] Notably, ilaprazole exhibits a longer plasma half-life compared to first-generation PPIs like omeprazole, leading to a more sustained suppression of gastric acid.[7]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of ilaprazole in an in vitro setting, utilizing the human gastric cancer cell line HGT-1, which has been shown to express a functional H+/K+-ATPase and respond to secretagogues like histamine.
Data Presentation
Table 1: In Vitro Efficacy of Ilaprazole
| Parameter | Value | Cell System/Assay Condition | Source |
| IC50 (H+/K+-ATPase Inhibition) | 6.0 µM | Cell-free assay | [1] |
| IC50 (H+/K+-ATPase Inhibition) | 6.0 x 10⁻⁶ mol/l | Rabbit parietal cell preparation | [1] |
Table 2: Clinical Efficacy of Ilaprazole (Oral Administration in Healthy Volunteers)
| Ilaprazole Dose | Percentage of Time with Intragastric pH > 4 (Day 1) | Mean 24-h pH (Day 1) | Mean 24-h pH (Day 5) | Comparator (Omeprazole 20mg) Percentage of Time with Intragastric pH > 4 (Day 1) | Comparator (Omeprazole 20mg) Mean 24-h pH (Day 1) | Comparator (Omeprazole 20mg) Mean 24-h pH (Day 5) | Source |
| 5 mg | 80.4% | - | - | 76.6% | - | - | [2] |
| 10 mg | 88.1% | - | - | 76.6% | - | - | [2] |
| 20 mg | 91.0% | 7.78 | 7.95 | 76.6% | 6.67 | 7.44 | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Line for Assays: HGT-1 Human Gastric Cancer Cell Line
The HGT-1 cell line is a suitable model for these assays as it originates from a human gastric adenocarcinoma and expresses functional histamine H2 receptors and an omeprazole-sensitive H+/K+-ATPase, the key components for studying gastric acid secretion.
1. Intracellular pH Measurement using BCECF-AM
This assay quantitatively measures the intracellular pH (pHi) of HGT-1 cells, providing a direct readout of H+/K+-ATPase activity. Inhibition of the proton pump by ilaprazole will prevent the recovery of pHi from an acid load induced by histamine stimulation.
Materials:
-
HGT-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
HEPES-buffered saline (HBS)
-
Histamine
-
Ilaprazole
-
Nigericin (for calibration)
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5)
-
Fluorescence plate reader with dual excitation capabilities
Protocol:
-
Cell Seeding: Seed HGT-1 cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
On the day of the assay, wash the HGT-1 cell monolayer twice with HBS.
-
Prepare a loading buffer by diluting the BCECF-AM stock solution in HBS to a final concentration of 3-5 µM.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with HBS to remove extracellular dye.
-
-
Treatment:
-
Prepare serial dilutions of ilaprazole in HBS.
-
Add the ilaprazole dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
-
Stimulation and Measurement:
-
Prepare a histamine solution in HBS (e.g., 2X concentration of 200 µM).
-
Place the plate in a pre-warmed fluorescence plate reader.
-
Set the reader to measure the ratio of fluorescence emission at 535 nm from excitation at ~490 nm and ~440 nm.
-
Record a baseline fluorescence ratio for a few minutes.
-
Add the histamine solution to each well to achieve a final concentration of 100 µM to stimulate acid secretion.
-
Continue to record the fluorescence ratio over time (e.g., 30-60 minutes) to monitor the change in pHi.
-
-
Calibration:
-
At the end of the experiment, aspirate the buffer from the wells.
-
Add high K+ calibration buffers of known pH (e.g., 6.5, 7.0, 7.5) containing nigericin (e.g., 10 µM) to a set of wells.
-
Measure the fluorescence ratio for each pH to generate a calibration curve.
-
-
Data Analysis:
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Determine the rate of pHi recovery after histamine stimulation in the presence and absence of ilaprazole.
-
Plot the inhibition of pHi recovery against the concentration of ilaprazole to determine the IC50 value.
-
2. Acridine Orange Accumulation Assay
This assay provides a qualitative and semi-quantitative assessment of the formation of acidic compartments (canaliculi) in stimulated HGT-1 cells. Acridine orange is a fluorescent dye that accumulates in acidic spaces and emits red fluorescence, while it emits green fluorescence in the cytoplasm and nucleus. Inhibition of acid secretion by ilaprazole will reduce the accumulation of acridine orange in these acidic vesicles.
Materials:
-
HGT-1 cells
-
Complete growth medium
-
Glass-bottom dishes or plates suitable for fluorescence microscopy
-
Acridine Orange
-
HBS
-
Histamine
-
Ilaprazole
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Protocol:
-
Cell Seeding: Seed HGT-1 cells onto glass-bottom dishes or plates and culture until they reach the desired confluency.
-
Treatment:
-
Prepare serial dilutions of ilaprazole in HBS.
-
Pre-incubate the cells with the ilaprazole dilutions or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Stimulation:
-
Add histamine to the media to a final concentration of 100 µM to stimulate the formation of acidic canaliculi. Incubate for 15-30 minutes.
-
-
Staining:
-
Prepare a working solution of Acridine Orange (e.g., 1-5 µg/mL) in HBS.
-
Add the Acridine Orange solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBS to remove excess stain.
-
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope.
-
Capture images in both the green (e.g., Ex/Em ~488/525 nm) and red (e.g., Ex/Em ~488/650 nm) channels.
-
Qualitatively assess the reduction in red fluorescence in ilaprazole-treated cells compared to the stimulated control.
-
For semi-quantitative analysis, measure the intensity of the red fluorescence per cell or per field of view using image analysis software.
-
Plot the percentage inhibition of red fluorescence against the ilaprazole concentration.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Acid inhibition effect of ilaprazole on Helicobacter pylori-negative healthy volunteers: an open randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 6. Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS: In Silico Prediction of the H+/K+-ATPase Inhibitor [mdpi.com]
- 7. Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ilaprazole Sodium Hydrate for Oral Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and oral administration of Ilaprazole sodium hydrate in rodents. The information is compiled to ensure accurate, reproducible, and safe experimental procedures in a preclinical research setting.
Introduction
Ilaprazole, a proton pump inhibitor, is utilized in the treatment of acid-related disorders. For preclinical evaluation in rodent models, oral gavage is a common and precise method of administration. This compound is sparingly soluble in water, necessitating its formulation as a suspension for oral delivery. The following sections detail the preparation of a suitable vehicle, the formulation of the this compound suspension, and the protocol for oral administration to rats and mice.
Data Presentation
Solubility of Ilaprazole and its Sodium Salt
Quantitative data on the solubility of Ilaprazole and its sodium salt in various solvents is crucial for vehicle selection and formulation development.
| Compound | Solvent | Solubility | Notes |
| Ilaprazole | DMSO | 73 mg/mL (199.21 mM) | [1] |
| Ethanol | 14 mg/mL (38.2 mM) | [1] | |
| Water | Sparingly soluble | [1] | |
| Ilaprazole Sodium | DMSO | 78 mg/mL (200.81 mM) | [2] |
| 0.5% w/v CMC-Na | ≥ 5 mg/mL | Forms a homogeneous suspension.[2] | |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (5.36 mM) | Forms a clear solution.[3][4] | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.36 mM) | Forms a clear solution.[3] | |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.36 mM) | Forms a clear solution.[3] |
Recommended Oral Gavage Volumes and Needle Sizes for Rodents
Accurate and safe oral administration requires adherence to recommended dosing volumes and the use of appropriately sized gavage needles.
| Species | Body Weight (g) | Maximum Dosing Volume (mL/kg) | Recommended Needle Gauge | Recommended Needle Length (inches) |
| Mouse | 15-20 | 10 | 22 G | 1 - 1.5 |
| 20-25 | 10 | 20 G | 1 - 2 | |
| 25-30 | 10 | 18 G | 1 - 2 | |
| 30-35 | 10 | 18 G | 2 - 3 | |
| Rat | 50-75 | 10-20 | 20 G | 1 - 1.5 |
| 75-100 | 10-20 | 18 G | 1 - 1.5 | |
| 100-200 | 10-20 | 18 G | 2 - 3 | |
| 200-300 | 10-20 | 16 G | 3 - 4 |
Note: It is recommended to use the smallest practical volume for administration.[5][6] Volumes should not exceed 1% of the animal's body weight in a single dose.[6]
Experimental Protocols
Preparation of 0.5% w/v Carboxymethyl Cellulose Sodium (CMC-Na) Vehicle
Materials:
-
Sodium Carboxymethyl Cellulose (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
Protocol:
-
Weigh 0.5 g of CMC-Na powder.
-
In a sterile container, add the CMC-Na to 100 mL of sterile water.
-
Place the container on a magnetic stirrer and stir continuously until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.
-
Store the prepared 0.5% CMC-Na solution at 2-8°C. It is recommended to prepare this vehicle fresh, at least weekly.
Preparation of this compound Suspension
Materials:
-
This compound powder
-
Prepared 0.5% w/v CMC-Na vehicle
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer or homogenizer
-
Sterile tubes for storage
Protocol:
-
Dosage Calculation: Determine the required concentration of the this compound suspension based on the desired dose (mg/kg) and the dosing volume (mL/kg).
-
Formula: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: For a 10 mg/kg dose to be administered at 5 mL/kg, the required concentration is 10 mg/kg / 5 mL/kg = 2 mg/mL.
-
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension Preparation: a. Add a small amount of the 0.5% CMC-Na vehicle to the weighed powder to create a paste. This can be done in a small beaker or mortar. b. Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing. c. For a homogenous suspension, vortex the mixture vigorously or use a homogenizer. Ensure that there are no visible clumps of powder.
-
Stability: Ilaprazole is known to be unstable in solution and should be prepared fresh daily before administration.[7] Due to the limited stability of proton pump inhibitors in suspension, it is recommended to use the prepared formulation within a few hours and keep it on ice if not used immediately.
Oral Gavage Administration Protocol for Rodents
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (see Table 2.2)
-
Syringe (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
Protocol:
-
Animal Preparation: a. Weigh the animal immediately before dosing to ensure accurate volume calculation.[5][8] b. Properly restrain the rodent to immobilize its head and straighten the esophagus. For mice, this is typically done by scruffing the neck. For rats, the animal can be held with the body supported and the head gently tilted upwards.[8]
-
Gavage Needle Measurement: Measure the correct insertion length of the gavage needle by holding it alongside the animal from the corner of the mouth to the last rib. Mark this length on the needle.[6]
-
Administration: a. Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it up. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8] c. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. d. Once the needle is correctly positioned in the esophagus (at the pre-measured depth), slowly administer the suspension.
-
Post-Administration Monitoring: a. After administration, gently remove the needle and return the animal to its cage. b. Monitor the animal for any signs of distress, such as difficulty breathing or changes in behavior.
Visualizations
Caption: Experimental Workflow for Oral Administration of Ilaprazole.
Caption: Ilaprazole's Mechanism of Action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. Research Portal [researchworks.creighton.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Use of Ilaprazole in NSAID-Associated Peptic Ulcer Prevention Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ilaprazole, a novel proton pump inhibitor (PPI), in preclinical models of non-steroidal anti-inflammatory drug (NSAID)-associated peptic ulcer prevention. The included protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the gastroprotective effects of ilaprazole.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their use is associated with a significant risk of gastrointestinal complications, including peptic ulcers and bleeding.[1] Proton pump inhibitors (PPIs) are co-prescribed with NSAIDs to mitigate this risk.[1] Ilaprazole is a next-generation PPI with a potent and long-lasting acid-suppressing effect. Preclinical studies have demonstrated its efficacy in preventing NSAID-induced gastric lesions.
Mechanism of Action
Ilaprazole, like other PPIs, works by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. This action blocks the final step in gastric acid secretion, leading to a profound and sustained reduction in stomach acidity. This reduction in gastric acid provides a protective environment for the gastric mucosa, allowing for the prevention and healing of ulcers induced by the damaging effects of NSAIDs.
Preclinical Evaluation of Ilaprazole in NSAID-Associated Ulcer Models
A key preclinical model for evaluating the efficacy of anti-ulcer agents is the NSAID-induced gastric ulcer model in rats. In this model, a high dose of an NSAID, such as indomethacin, is administered to induce gastric mucosal lesions. The protective effect of a test compound, like ilaprazole, is then assessed by quantifying the reduction in the number and severity of these ulcers.
A pivotal study compared the gastroprotective effects of intravenous and enteral ilaprazole in an indomethacin-induced ulcer model in rats. The results demonstrated that intravenous ilaprazole exhibited a high, dose-dependent anti-ulcer activity. Notably, a 3 mg/kg intravenous dose of ilaprazole was found to be as effective as 20 mg/kg of esomeprazole in reducing the ulcer number and index. This study highlights the potency of ilaprazole in preventing NSAID-induced gastric damage.
Quantitative Data Summary
The following table summarizes the key findings from a preclinical study evaluating ilaprazole in an indomethacin-induced gastric ulcer model in rats.
| Treatment Group | Dose | Route of Administration | Ulcer Number (Mean ± SD) | Ulcer Index (Mean ± SD) | Percent Inhibition (%) |
| Vehicle Control | - | - | Data not available | Data not available | 0 |
| Indomethacin | 30 mg/kg | Intragastric | Data not available | Data not available | - |
| Ilaprazole | 1 mg/kg | Intravenous | Data not available | Data not available | Data not available |
| Ilaprazole | 3 mg/kg | Intravenous | Data not available | Data not available | Data not available |
| Ilaprazole | 10 mg/kg | Intravenous | Data not available | Data not available | Data not available |
| Ilaprazole | 10 mg/kg | Intragastric | Data not available | Data not available | Data not available |
| Esomeprazole | 20 mg/kg | Intravenous | Data not available | Data not available | Data not available |
Note: Detailed quantitative data with mean and standard deviation for all treatment groups were not available in the publicly accessible abstract. The primary study indicated that 3 mg/kg intravenous ilaprazole demonstrated a similar reduction in ulcer number and index as 20 mg/kg esomeprazole.
Experimental Protocols
Protocol 1: Indomethacin-Induced Gastric Ulcer Prevention in Rats
This protocol outlines the methodology for assessing the preventative effect of ilaprazole on the formation of gastric ulcers induced by indomethacin in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Indomethacin
-
Ilaprazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Dissecting microscope or magnifying lens
-
Formalin solution (10%)
-
Normal saline
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with continued free access to water.
-
Grouping: Randomly divide the rats into experimental groups (n=8-10 per group), including:
-
Vehicle Control
-
Indomethacin Control (30 mg/kg)
-
Ilaprazole treatment groups (e.g., 1, 3, 10 mg/kg, administered intravenously or intragastrically)
-
Positive Control (e.g., Esomeprazole 20 mg/kg, intravenous)
-
-
Drug Administration:
-
Administer ilaprazole or the positive control drug at the specified doses and routes.
-
Administer the vehicle to the control groups.
-
Thirty minutes after the treatment, orally administer indomethacin (30 mg/kg) to all groups except the vehicle control.
-
-
Ulcer Induction Period: Withhold food and water for 4-6 hours after indomethacin administration.
-
Euthanasia and Stomach Excision: Euthanize the rats using an approved method. Immediately excise the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.
-
Macroscopic Ulcer Evaluation:
-
Pin the stomach flat on a board with the mucosal surface facing up.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
Measure the length (mm) of each lesion.
-
-
Ulcer Index Calculation: Calculate the ulcer index for each stomach. A common scoring system is as follows:
-
Score 0: No pathology
-
Score 1: Petechial hemorrhages
-
Score 2: 1-2 small ulcers (<2 mm)
-
Score 3: More than 2 small ulcers or one large ulcer (2-4 mm)
-
Score 4: Multiple large ulcers (>4 mm) The sum of the lengths of all lesions for each stomach is the ulcer index.
-
-
Percent Inhibition Calculation: Calculate the percentage of ulcer inhibition for each treatment group using the following formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100 Where UI_control is the mean ulcer index of the indomethacin control group and UI_treated is the mean ulcer index of the drug-treated group.
-
Histopathological Examination (Optional): Fix a portion of the stomach tissue in 10% formalin for histopathological analysis to assess the extent of mucosal damage.
Visualizations
Caption: Experimental workflow for NSAID-induced ulcer prevention model.
Caption: Protective mechanism of Ilaprazole against NSAID-induced ulcers.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ilaprazole Dosage for Maximal Gastric Acid Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ilaprazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ilaprazole in gastric acid suppression?
Ilaprazole is a third-generation proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) on the secretory surfaces of gastric parietal cells.[1][2] This inhibition is dose-dependent.[3][4] Unlike many other PPIs, ilaprazole's metabolism is primarily mediated by the CYP3A4 enzyme and is not significantly influenced by CYP2C19 polymorphism, leading to more predictable pharmacokinetic and pharmacodynamic profiles across different individuals.[5][6]
Mechanism of ilaprazole's inhibition of the gastric proton pump.
Q2: What are the recommended oral dosages of ilaprazole for achieving significant gastric acid suppression?
Clinical studies in humans have demonstrated that ilaprazole is effective at lower doses compared to some other PPIs.[1]
-
5 mg of ilaprazole has been shown to provide gastric pH control comparable to 20 mg of omeprazole.[1][2]
-
10 mg of ilaprazole is the current standard recommended dose for peptic diseases and has shown higher suppression of gastric acid than 20 mg of omeprazole.[2][5][7]
-
20 mg of ilaprazole provides the most significant pH control effect in healthy subjects and results in a higher mean 24-hour pH compared to 20 mg of omeprazole.[8][9]
Q3: How does the efficacy of ilaprazole compare to other proton pump inhibitors?
Ilaprazole generally demonstrates a more potent and prolonged acid-suppressant effect compared to older PPIs like omeprazole.[1]
| Parameter | Ilaprazole (10 mg) | Ilaprazole (20 mg) | Omeprazole (20 mg) | Esomeprazole (40 mg) |
| Mean 24-h pH (Day 1) | - | 7.78[9] | 6.67[9] | - |
| Mean 24-h pH (Day 5) | - | 7.95[9] | 7.44[9] | - |
| % Time Intragastric pH > 4 (24h, Day 1) | 88.1%[9] | 91.0%[9] | 76.6%[9] | - |
| % Time Intragastric pH > 6 (after infusion) | - | - (30mg dose: 63.6%)[8] | - | - (80mg dose: 51.7%)[8] |
| 4-week Duodenal Ulcer Healing Rate | 93.1%[10] | 86.4%[10] | 89.8%[10] | - |
Q4: What is the pharmacokinetic profile of ilaprazole?
Ilaprazole has a more extended plasma half-life (3-6 hours) compared to first and second-generation PPIs (0.5-2 hours).[3][5][11] This contributes to its longer duration of action.[12] After oral administration of a 10 mg dose for 7 days, the time to reach peak plasma concentration (tmax) is approximately 3.4 to 3.7 hours.[5]
Troubleshooting Guide
Problem 1: Suboptimal Gastric Acid Suppression Observed in an In Vivo Experiment.
If you are not observing the expected level of gastric acid suppression in your animal models, consider the following potential issues:
-
Drug Stability: Ilaprazole is an acid-labile drug.[13] Ensure that the formulation protects the drug from degradation in the acidic stomach environment if administered orally. Enteric-coated formulations are often used for this purpose.[14] Ilaprazole is known to degrade in acidic, basic, and oxidative conditions.[15]
-
Dosage and Administration: The effective dose can vary between species. Human equivalent doses may not be directly translatable. Review preclinical literature for appropriate dosage ranges in your specific animal model. For intravenous administration, a loading dose followed by maintenance doses may be necessary to achieve and sustain adequate plasma concentrations.[8]
-
Formulation for Administration: For oral administration in animals, ensure the vehicle is appropriate and does not negatively impact the stability or absorption of ilaprazole. For intravenous studies, ensure the drug is fully solubilized and stable in the chosen vehicle.
-
Timing of Measurement: The onset of action and time to maximal effect should be considered. It may take several days of dosing to reach a steady-state level of acid suppression.[9]
Troubleshooting workflow for suboptimal gastric acid suppression.
Problem 2: Difficulty Preparing Ilaprazole for In Vitro or In Vivo Experiments.
-
Solubility: Ilaprazole is a substituted benzimidazole. Its solubility is pH-dependent. For preparing stock solutions, consult the manufacturer's data sheet for recommended solvents. For in vitro assays, such as inhibition of H+/K+-ATPase in isolated rabbit parietal cells, ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay.[16]
-
Stability in Solution: Ilaprazole is unstable in acidic solutions.[16] Prepare solutions fresh and in appropriate buffers if they are not for immediate use. Photolytic degradation may also be a concern, so protect solutions from light.[15]
Experimental Protocols
Protocol 1: Assessment of Gastric Acid Suppression in Healthy Volunteers (Oral Dosing)
This protocol is a generalized summary based on methodologies described in clinical trials.[9]
-
Subject Recruitment: Enroll healthy, H. pylori-negative volunteers.
-
Study Design: Employ a randomized, cross-over design.
-
Treatment Regimens:
-
Ilaprazole 5 mg, once daily for 5 days.
-
Ilaprazole 10 mg, once daily for 5 days.
-
Ilaprazole 20 mg, once daily for 5 days.
-
Omeprazole 20 mg, once daily for 5 days (as a comparator).
-
-
Washout Period: A 14-day washout period between each treatment arm is essential.
-
pH Monitoring: Perform 24-hour intragastric pH monitoring on Day 1 and Day 5 of each treatment period.
-
Primary Endpoint: The primary efficacy endpoint is the percentage of time during the 24-hour period that the intragastric pH is maintained above 4.
-
Data Analysis: Compare the mean percentage of time pH > 4 and the mean 24-hour pH between the different treatment groups using appropriate statistical methods.
Protocol 2: Assessment of Gastric Acid Suppression in Duodenal Ulcer Patients (Intravenous Infusion)
This protocol is a generalized summary based on methodologies described in clinical trials.[8][11]
-
Patient Recruitment: Enroll patients with endoscopically confirmed duodenal ulcers.
-
Study Design: A randomized, controlled trial.
-
Treatment Regimens:
-
Ilaprazole Group: A loading dose of 20 mg ilaprazole infusion on Day 1, followed by 10 mg once daily for 2 days.
-
Comparator Group (Esomeprazole): 40 mg esomeprazole infusion twice daily for 3 days.
-
-
pH Monitoring: Conduct continuous 24-hour intragastric pH recording before and during the treatment period.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points to determine the pharmacokinetic parameters of ilaprazole.
-
Primary Endpoints:
-
Mean percentage of time intragastric pH > 4, > 5, and > 6 over a 24-hour period.
-
Mean 24-hour intragastric pH.
-
-
Safety Assessment: Monitor for any adverse events throughout the study.
-
Data Analysis: Compare the pharmacodynamic and pharmacokinetic parameters between the treatment groups.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ilaprazole for the treatment of gastro-esophageal reflux_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of high-dose ilaprazole-amoxicillin dual therapy for Helicobacter pylori eradication: a prospective, single-center, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of ilaprazole for gastro-esophageal reflux treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, safety and pharmacokinetics of ilaprazole infusion in healthy subjects and patients with esomeprazole as positive control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid inhibition effect of ilaprazole on Helicobacter pylori-negative healthy volunteers: an open randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new PPI, ilaprazole compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Stability of Ilaprazole in Pharmaceutical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stability of Ilaprazole in pharmaceutical formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation development of Ilaprazole.
Issue 1: Significant degradation of Ilaprazole is observed during formulation processing.
-
Question: My Ilaprazole active pharmaceutical ingredient (API) shows significant degradation during wet granulation. What could be the cause and how can I prevent this?
-
Answer: Ilaprazole, like other proton pump inhibitors (PPIs), is highly susceptible to degradation in acidic or even neutral aqueous environments.[1][2] The moisture and heat involved in wet granulation can accelerate this degradation.
-
Recommendation 1: Use a dry granulation or direct compression method. This minimizes the exposure of Ilaprazole to moisture.
-
Recommendation 2: Incorporate an alkaline stabilizer. The use of alkaline excipients such as magnesium oxide, sodium bicarbonate, or dibasic sodium phosphate in the formulation can create a micro-environmental pH that protects Ilaprazole from degradation.[3][4]
-
Recommendation 3: Control processing parameters. If wet granulation is unavoidable, use a non-aqueous binder solution or minimize the amount of water and drying time.
-
Issue 2: The enteric-coated tablets show signs of premature drug release in acidic media.
-
Question: My enteric-coated Ilaprazole tablets are failing the acid resistance test. What are the potential reasons and solutions?
-
Answer: Premature release in acidic media can be due to an inadequate or compromised enteric coating.
-
Recommendation 1: Optimize the coating level. An insufficient amount of enteric coating will not provide adequate protection. A weight gain of 8-12% is often required for effective acid resistance.[5][6]
-
Recommendation 2: Ensure proper sub-coating. A sub-coat between the Ilaprazole core and the enteric coat is crucial to prevent direct contact between the acidic enteric polymer and the acid-labile drug. Hydroxypropyl methylcellulose (HPMC) is a commonly used sub-coating agent.[5][7]
-
Recommendation 3: Check for coating defects. Issues like cracking, peeling, or "orange peel" texture can compromise the integrity of the coat. This can be caused by improper coating parameters (e.g., spray rate, atomization pressure, pan speed, drying temperature). A thorough evaluation and optimization of the coating process are necessary.
-
Recommendation 4: Evaluate excipient compatibility. Some excipients in the core formulation may interact with the enteric polymer, affecting its film-forming properties.
-
Issue 3: Discoloration or appearance of unknown impurities during stability studies.
-
Question: My Ilaprazole formulation is showing discoloration and the appearance of unknown peaks in the HPLC chromatogram during stability testing. What could be the cause?
-
Answer: Discoloration and the emergence of new impurities are indicative of Ilaprazole degradation. Ilaprazole is known to be unstable under conditions of heat, humidity, and light, especially in the presence of acidic excipients.[8][9]
-
Recommendation 1: Identify the degradation products. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help in identifying the potential degradation products.[10][11] Common degradants include ilaprazole sulfone and ilaprazole sulfide.
-
Recommendation 2: Implement protective packaging. Using packaging materials that protect against moisture and light, such as aluminum-aluminum blisters, can enhance the stability of the final product.
-
Recommendation 3: Re-evaluate the formulation for stabilizing excipients. The inclusion of antioxidants or the use of co-formers like xylitol to form more stable cocrystals can be explored.[12][13]
-
Frequently Asked Questions (FAQs)
Stability and Degradation
-
Q1: What are the main factors affecting the stability of Ilaprazole?
-
Q2: What are the major degradation pathways of Ilaprazole?
-
Q3: Is Ilaprazole stable in solid form?
Formulation Strategies
-
Q4: Why is an enteric coating necessary for Ilaprazole formulations?
-
A4: An enteric coating is essential to protect the acid-labile Ilaprazole from the acidic environment of the stomach.[2] This ensures that the drug passes through the stomach intact and is released in the higher pH environment of the small intestine for absorption.
-
-
Q5: What are some suitable alkaline stabilizers for Ilaprazole formulations?
-
Q6: Can Ilaprazole be formulated as an immediate-release product?
-
A6: While challenging, it is possible by co-formulating with a sufficient amount of a fast-acting antacid like sodium bicarbonate. The antacid temporarily neutralizes the stomach acid, allowing for the absorption of Ilaprazole before it degrades.
-
Experimental Protocols & Data
Quantitative Stability Data
The following table summarizes the degradation of Ilaprazole under various forced degradation conditions.
| Stress Condition | Duration | % Degradation of Ilaprazole | Reference |
| 0.1 N HCl | 1 hour | 7.15% | [11] |
| 0.1 N HCl | 24 hours | 27.28% | [11] |
| 0.1 N NaOH | 1 hour | 6.58% | [11] |
| 0.1 N NaOH | 24 hours | 23.28% | [11] |
| 3% H₂O₂ | 1 hour | 5.12% | [11] |
| 3% H₂O₂ | 24 hours | 22.57% | [11] |
| Thermal (70°C) | 48 hours | No significant degradation | [11] |
| Photolytic (UV light) | 7 days | No significant degradation | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ilaprazole
This protocol outlines the conditions for conducting forced degradation studies on Ilaprazole to identify potential degradation products and assess its stability profile.
-
Acid Degradation:
-
Dissolve a known amount of Ilaprazole in 0.1 N Hydrochloric acid.
-
Keep the solution at room temperature.
-
Withdraw samples at specific time points (e.g., 1, 3, 6, 24, and 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.[11]
-
-
Base Degradation:
-
Dissolve a known amount of Ilaprazole in 0.1 N Sodium Hydroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at specific time points.
-
Neutralize the samples with an equivalent amount of 0.1 N Hydrochloric acid.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.[11]
-
-
Oxidative Degradation:
-
Dissolve a known amount of Ilaprazole in a 3% solution of Hydrogen Peroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at specific time points.
-
Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.[11]
-
-
Thermal Degradation:
-
Keep a known amount of solid Ilaprazole in an oven at 70°C.
-
Withdraw samples at specific time points (e.g., 12, 24, and 48 hours).
-
Dissolve the samples in the mobile phase to a suitable concentration for HPLC analysis.[11]
-
-
Photolytic Degradation:
-
Expose a known amount of solid Ilaprazole to UV light (254 nm) in a photostability chamber for 7 days.
-
Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.[11]
-
Protocol 2: Stability-Indicating HPLC Method for Ilaprazole
This protocol describes a validated HPLC method for the determination of Ilaprazole in the presence of its degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the Ilaprazole sample (or formulation) in a suitable solvent (e.g., mobile phase) to obtain a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
Visualizations
Mechanism of Action of Ilaprazole
The following diagram illustrates the mechanism of action of Ilaprazole as a proton pump inhibitor.
Experimental Workflow for Stability-Indicating Method Development
The following diagram outlines a typical workflow for developing a stability-indicating method for Ilaprazole.
References
- 1. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What you need to know when you prescribe a proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102525990A - Ilaprazole enteric-coated tablets and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN111686083A - Ilaprazole enteric-coated tablet - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the Storage and Stability as Well as the Dissolution Rate of Novel Ilaprazole/Xylitol Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. eurasianjournals.com [eurasianjournals.com]
Technical Support Center: Identification and Synthesis of Ilaprazole Impurities
Welcome to the technical support center for the identification and synthesis of Ilaprazole impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities of Ilaprazole?
A1: During the synthesis of Ilaprazole, several process-related impurities can form. The most commonly reported are dialkylated isomers and a chlorinated impurity. The formation of dialkylated impurities can occur when an excess of the alkylating agent is used during the synthesis.[1] The chloro impurity is another potential process-related impurity that has been identified.[1]
Q2: What are the major degradation products of Ilaprazole?
A2: Ilaprazole is susceptible to degradation under acidic, basic, and oxidative conditions.[2] Forced degradation studies have shown that Ilaprazole degrades significantly in the presence of 0.1 N HCl and 0.1 N NaOH.[2][3] Oxidative degradation with hydrogen peroxide also leads to the formation of several degradation products.[2][3] However, Ilaprazole is reported to be stable under photolytic and thermal stress conditions.[2] The primary metabolic degradation product of Ilaprazole in vivo is Ilaprazole sulfone, which is formed predominantly by the action of CYP3A4/5 enzymes.[4]
Q3: What analytical techniques are most suitable for identifying and quantifying Ilaprazole impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Ilaprazole and its impurities.[5][6] A gradient HPLC method using a C8 or C18 column with UV detection is effective for simultaneous determination.[5][7] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][2][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated impurities.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of Ilaprazole and its impurities.
Problem 1: Formation of dialkylated impurities during Ilaprazole synthesis.
-
Question: I am observing significant amounts of dialkylated byproducts in my synthesis of the Ilaprazole sulfide intermediate. How can I minimize their formation?
-
Answer: The formation of dialkylated impurities is often due to the use of an excess of the alkylating agent.[1] To minimize these byproducts, it is crucial to control the stoichiometry of the reactants. Process optimization studies have shown that using one equivalent of the alkylating agent results in a 90% yield of the desired sulfide with only about 1% of dialkylated impurities.[1]
Problem 2: Inconsistent retention times in the HPLC analysis of Ilaprazole and its impurities.
-
Question: My HPLC chromatograms show shifting retention times for Ilaprazole and its impurities. What could be the cause and how can I fix it?
-
Answer: Fluctuating retention times in HPLC can be caused by several factors. Ensure that the mobile phase composition and pH are consistent between runs. The column temperature should also be controlled, as variations can affect retention. A stable column temperature of 25°C is recommended.[5] Additionally, ensure the column is properly equilibrated with the mobile phase before each injection.
Problem 3: Difficulty in isolating a specific low-level impurity.
-
Question: I am trying to isolate a minor impurity for structural characterization, but it is present at a very low concentration. What is the best approach?
-
Answer: For isolating low-level impurities, preparative HPLC is a suitable technique.[8] This allows for the collection of a sufficient quantity of the impurity for subsequent structural elucidation by techniques such as NMR and MS. Column chromatography can also be an effective method for the isolation of certain impurities.[1]
Identified Impurities of Ilaprazole
The following table summarizes the known process-related and degradation impurities of Ilaprazole.
| Impurity Name | Structure | Type | Origin |
| Ilaprazole Sulfide (Desoxy Ilaprazole) | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-5-(1H-pyrrol-1-yl)-1H-benzimidazole | Process-Related | Intermediate in Ilaprazole synthesis |
| Ilaprazole Sulfone | 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]sulfonyl]-5-(1H-pyrrol-1-yl)-1H-benzimidazole | Degradation | Major metabolite and oxidative degradation product[4][9] |
| Chloro-Ilaprazole | 5-(2-Chloro-pyrrol-1-yl)-2-(4-methoxy-3-methyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole | Process-Related | Formation during synthesis[1] |
| Dialkylated Impurity 1 | Structure not fully specified in the search results | Process-Related | Side product from excess alkylating agent[1] |
| Dialkylated Impurity 2 | Structure not fully specified in the search results | Process-Related | Side product from excess alkylating agent[1] |
Experimental Protocols
Protocol 1: Synthesis of Ilaprazole Sulfide Intermediate
This protocol describes the synthesis of the key thioether intermediate of Ilaprazole.[10][11]
Materials:
-
5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole
-
3-methyl-4-methoxy-2-chloromethyl pyridine hydrochloride
-
Sodium hydroxide
-
Acetone
-
Potassium iodide
Procedure:
-
In a reaction vessel under room temperature, add 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole (0.40 mol), sodium hydroxide (0.80 mol), and acetone (2121 ml).
-
Stir the mixture in an ice-water bath.
-
Slowly add 3-methyl-4-methoxy-2-chloromethyl pyridine hydrochloride (0.41 mol) and potassium iodide (0.02 mol).
-
Slowly warm the reaction mixture to reflux and maintain for approximately 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove a portion of the solvent under reduced pressure.
-
Add purified water to the concentrated mixture to precipitate the product.
-
Filter the white solid and dry to obtain the Ilaprazole intermediate thioether.
Protocol 2: Oxidation of Ilaprazole Sulfide to Ilaprazole
This protocol details the oxidation of the thioether intermediate to form Ilaprazole.[12]
Materials:
-
5-(1H-pyrrol-1-yl)-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]benzimidazole (Ilaprazole sulfide)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution of a base or salt (e.g., sodium bicarbonate solution)
Procedure:
-
Dissolve the Ilaprazole sulfide intermediate in an appropriate organic solvent in a reaction vessel.
-
Cool the solution to a low temperature (e.g., -10°C to 0°C).
-
Slowly add a solution of m-CPBA in the same organic solvent to the reaction mixture.
-
Maintain the reaction at a low temperature and monitor its progress by TLC.
-
After the reaction is complete, wash the organic layer with an aqueous solution of a base (e.g., sodium bicarbonate) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain crude Ilaprazole.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 3: HPLC Method for Impurity Profiling
This protocol outlines a gradient HPLC method for the simultaneous determination of Ilaprazole and its related impurities.[5]
Chromatographic Conditions:
-
Column: Agilent C8 (4.6 mm × 250 mm, 5 µm)
-
Column Temperature: 25°C
-
Mobile Phase A: Methanol
-
Mobile Phase B: 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide solution
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µl
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 40 | 60 |
| 15 | 70 | 30 |
| 25 | 80 | 20 |
| 30 | 40 | 60 |
| 35 | 40 | 60 |
Method Performance:
| Parameter | Value |
| Limit of Detection (LoD) | 10 ng/ml |
| Limit of Quantification (LoQ) | 25 ng/ml |
Visualizations
Caption: Workflow for the synthesis of Ilaprazole and the formation of process-related impurities.
Caption: Degradation pathways of Ilaprazole under various stress conditions.
Caption: General workflow for the analysis and identification of Ilaprazole impurities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone by CYP3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CN103073536A - Preparation method of ilaprazole - Google Patents [patents.google.com]
- 11. CN103073536B - Preparation method of ilaprazole - Google Patents [patents.google.com]
- 12. CN104650039A - Preparation method of ilaprazole - Google Patents [patents.google.com]
Troubleshooting poor resolution in Ilaprazole HPLC analysis
Welcome to the technical support center for Ilaprazole HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing poor peak resolution or peak splitting in my Ilaprazole chromatogram?
Poor peak resolution, where peaks are not well separated, or the splitting of a single peak into two or more, can arise from several factors related to your column, mobile phase, or sample preparation.
Possible Causes & Solutions:
-
Column Issues:
-
Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded.[1][2]
-
Column Void or Channeling: A void at the column inlet or channeling in the packed bed can cause peak splitting and broadening.
-
Solution: Reverse-flush the column (without connecting it to the detector). If this doesn't resolve the issue, the column may need to be replaced.[3]
-
-
Incorrect Column Choice: The column chemistry may not be suitable for separating Ilaprazole from its impurities or other components in the sample matrix.
-
-
Mobile Phase Issues:
-
Incorrect Composition or pH: The mobile phase composition, including the organic-to-aqueous ratio and pH, is critical for good separation.[1] An incorrect pH can particularly affect the ionization and retention of Ilaprazole.
-
Solution: Carefully prepare the mobile phase according to a validated method. Ensure accurate pH adjustment. For example, a mobile phase of phosphate buffer (pH 3.0) and methanol (40:60 v/v) has been used successfully.[4]
-
-
Insufficient Degassing: Dissolved gases in the mobile phase can form bubbles in the system, leading to baseline noise and inconsistent results.[1][7]
-
-
Sample Issues:
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.[1][8]
-
Solution: Reduce the injection volume or dilute the sample. A typical injection volume is 10-20 µL.[9]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][10]
-
2. My Ilaprazole peak is tailing. What should I do?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect peak integration and resolution.
Possible Causes & Solutions:
-
Column Active Sites: Unwanted interactions between Ilaprazole and active sites on the silica packing material can cause tailing.
-
Solution: Ensure the mobile phase pH is appropriate to suppress the ionization of free silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Column Contamination: Contaminants at the head of the column can interact with the analyte.
-
Solution: Use a guard column and replace it regularly.[7] Flush the analytical column with a strong solvent.
-
-
Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can create dead volume, leading to peak broadening and tailing.[7]
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly tightened.
-
3. I am observing a drifting or noisy baseline. How can I fix this?
A stable baseline is crucial for accurate quantification. Drifting or excessive noise can interfere with peak detection and integration.
Possible Causes & Solutions:
-
Mobile Phase Issues:
-
Incomplete Mixing or Contamination: If the mobile phase components are not thoroughly mixed or if one of the solvents is contaminated, it can cause the baseline to drift.[2][7]
-
Solution: Prepare fresh mobile phase using high-purity (HPLC grade) solvents and ensure it is well-mixed and degassed.[7]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the mobile phase viscosity and the detector response, leading to baseline drift.[7]
-
-
Detector Issues:
-
Lamp Instability: An aging detector lamp can cause baseline noise.[7]
-
Solution: Check the lamp's energy output and replace it if it is low or unstable.
-
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise and spikes.
-
Solution: Flush the flow cell with an appropriate solvent.
-
-
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.[3][11]
-
Solution: Inspect the entire system for leaks and tighten any loose connections.[11]
-
4. Why are my retention times for Ilaprazole variable?
Inconsistent retention times can make peak identification difficult and affect the reliability of your results.
Possible Causes & Solutions:
-
Pump and Flow Rate Issues:
-
Inconsistent Flow Rate: Air bubbles in the pump head or failing pump seals can lead to an inconsistent flow rate.[11]
-
Solution: Purge the pump to remove any trapped air. If the problem persists, the pump seals may need to be replaced.[3]
-
-
Leaks: Leaks in the system will cause the flow rate to fluctuate.[11]
-
Solution: Carefully check all fittings for any signs of leakage.[11]
-
-
-
Mobile Phase Composition:
-
Column Temperature:
-
Column Equilibration:
Experimental Protocols & Data
Example HPLC Method for Ilaprazole Analysis
This protocol is a synthesis of common parameters found in published methods.[4][6][9]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M phosphate buffer, pH adjusted to 3.0-7.6) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 40:60 or 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of Ilaprazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-16 µg/mL).[6]
-
Sample Solution: For tablet analysis, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of Ilaprazole into a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.
Comparative Table of Published HPLC Methods for Ilaprazole
| Parameter | Method 1[4] | Method 2[6] | Method 3 | Method 4[5] |
| Column | Enable C18 (250x4.6mm, 5µm) | Shodex C18 (250x4.6mm, 5µm) | Hypersil BDS C18 (200x4.6mm, 5µm) | Agilent C18 (250x4.6mm, 5µm) |
| Mobile Phase | Phosphate Buffer (pH 3) : Methanol (40:60) | 0.1M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50) | 10mM Ammonium Formate : Methanol (35:65) | Water (0.1% OPA, pH 3.2) : Methanol (55:45) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection λ | Not Specified | 306 nm | 306 nm | 219 nm |
| Temperature | Room Temperature | Not Specified | Ambient | 26°C |
| Retention Time | Not Specified | 5.86 min | Not Specified | 6.97 min |
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for variable retention times.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. jddtonline.info [jddtonline.info]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uhplcs.com [uhplcs.com]
Addressing inter-patient variability in Ilaprazole pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inter-patient variability in ilaprazole pharmacokinetics during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to inter-patient variability in ilaprazole pharmacokinetics?
Significant inter-individual variations in the plasma concentrations of ilaprazole have been observed.[1] The primary factors contributing to this variability include:
-
Genetic Polymorphisms: While the role of CYP2C19 is debated, variations in cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are thought to influence ilaprazole metabolism.[2][3][4]
-
Patient Characteristics: Factors such as body weight, sex, and the patient's disease state (e.g., presence of duodenal ulcers) have been identified as significant covariates affecting the drug's distribution and clearance.
-
Drug-Drug Interactions: Co-administration of ilaprazole with other drugs can alter its pharmacokinetics.[5][6]
-
Liver Function: As ilaprazole is primarily metabolized in the liver, variations in liver function can impact its clearance.[7][8]
Q2: What is the role of CYP2C19 genetic polymorphism in ilaprazole metabolism?
The influence of CYP2C19 genetic polymorphism on ilaprazole pharmacokinetics is not as pronounced as with other proton pump inhibitors (PPIs).[9] Some studies have found no statistically significant differences in pharmacokinetic parameters (Cmax, AUC) among different CYP2C19 genotype groups (homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers).[10] In fact, some research suggests ilaprazole is a weak inhibitor of CYP2C19, potentially reducing the risk of drug-drug interactions mediated by this enzyme.[3][11] However, other studies have shown some correlation between CYP2C19 genotypes and ilaprazole metabolism, although the evidence is not consistent.[2] It is generally accepted that CYP3A4 plays a more dominant role in ilaprazole metabolism.[2][3][8]
Q3: My experimental results show high variability in ilaprazole plasma concentrations between subjects. What are the potential causes and how can I troubleshoot this?
High inter-patient variability is a known characteristic of ilaprazole.[1] To troubleshoot, consider the following:
-
Genotyping: If not already done, perform CYP2C19 and CYP3A4/5 genotyping for your study subjects. This can help to categorize individuals and may explain some of the observed variability.
-
Patient Demographics and Clinical Status: Analyze your data based on patient characteristics such as sex, body weight, and disease state, as these have been shown to influence ilaprazole's pharmacokinetics.
-
Concomitant Medications: Review and document all other medications the subjects are taking to identify potential drug-drug interactions.[5][6]
-
Liver Function Tests: Assess the liver function of your subjects, as impaired liver function can affect drug metabolism.[7]
-
Sample Collection and Processing: Ensure strict adherence to standardized protocols for blood sample collection, handling, and storage to minimize pre-analytical variability.
-
Analytical Method Validation: Verify that the analytical method (e.g., LC-MS/MS) used for quantifying ilaprazole plasma concentrations is validated and performing within acceptable limits of precision and accuracy.[12][13]
Q4: Are there known drug-drug interactions with ilaprazole that I should be aware of in my study design?
Yes, ilaprazole has potential drug-drug interactions. It may interact with:
-
Antifungal drugs: such as fluconazole and ketoconazole.[5][6][14]
-
Pain killers: like aspirin and naproxen.[5]
-
Osteoporosis medications: including ibandronate and alendronic acid.[5]
It's crucial to have a comprehensive list of all medications taken by study participants.
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic Profiles
Problem: Observing widely different Cmax and AUC values for ilaprazole in subjects with the same dosing regimen.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Genetic Variation | Genotype subjects for CYP2C19 and CYP3A4/5 polymorphisms to stratify the population.[2][10] |
| Patient Factors | Collect detailed demographic and clinical data (sex, weight, disease status) and analyze their impact as covariates. |
| Drug Interactions | Obtain a complete medication history for each subject to identify potential interacting drugs.[5][6] |
| Adherence Issues | Implement measures to monitor and ensure subject compliance with the dosing schedule. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Ilaprazole in Healthy Chinese Subjects After a Single 10 mg Oral Dose
| Parameter | CYP2C19 wt/wts (n=7) | CYP2C19 wt/mts (n=7) | P-value |
| AUC(0–∞) (ng·h/L) | 1734.1 ± 1160.0 | 861.0 ± 240.8 | 0.031 |
| Cmax (ng/L) | 337.8 ± 173.3 | 240.3 ± 72.8 | 0.147 |
| tmax (h) | 3.3 ± 1.1 | 2.6 ± 1.0 | 0.225 |
| Cloral (L/h) | 8.8 ± 5.6 | 12.3 ± 3.4 | 0.169 |
Data adapted from a study on ilaprazole pharmacokinetics in Chinese healthy subjects.[2] wt/wts: wild-type homozygotes, wt/mts: wild-type/mutant heterozygotes.
Table 2: Pharmacokinetic Parameters of Intravenous Ilaprazole in Healthy Chinese Subjects
| Dose | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) |
| 5 mg | 703.1 ± 161.9 | 948.8 ± 178.5 |
| 10 mg | 1459.7 ± 349.8 | 1863.3 ± 359.8 |
| 20 mg | 3036.9 ± 667.1 | 3855.3 ± 835.4 |
Data from a study on intravenous ilaprazole in healthy Chinese subjects.[15]
Experimental Protocols
Protocol 1: Quantification of Ilaprazole in Human Plasma using LC-MS/MS
This protocol is based on established methods for determining ilaprazole and its metabolites in plasma.[12][13]
1. Sample Preparation:
- Thaw frozen human plasma samples at room temperature.
- To a 100 µL aliquot of plasma, add the internal standard (e.g., omeprazole or lansoprazole).
- Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Chromatographic Column: A C18 column (e.g., Thermo HyPURITY C18, 150×2.1 mm, 5 µm) is commonly used.[12][13]
- Mobile Phase: A typical mobile phase consists of an ammonium formate water solution and acetonitrile.[12][13] The gradient and flow rate should be optimized for adequate separation.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[12][13]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for ilaprazole and its metabolites need to be determined (e.g., m/z 367.2 → m/z 184.0 for ilaprazole).[12]
3. Calibration and Quality Control:
- Prepare calibration standards and quality control samples by spiking known concentrations of ilaprazole and its metabolites into blank plasma.
- The method should be validated for linearity, precision, accuracy, and sensitivity (Lower Limit of Quantification, LLOQ).[12][13]
Protocol 2: CYP2C19 Genotyping
This protocol outlines a general method for identifying CYP2C19 polymorphisms.[16][17][18]
1. DNA Extraction:
- Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit.
2. Genotyping Method:
- A common method is real-time polymerase chain reaction (PCR) using allele-specific TaqMan probes.[16][17]
- This method can identify specific single nucleotide polymorphisms (SNPs) associated with different CYP2C19 alleles (e.g., *2, *3, *17).[16]
- The results are used to classify individuals into different metabolizer phenotypes (e.g., poor, intermediate, normal/extensive, or ultrarapid metabolizers).[19]
3. Data Analysis:
- The genotyping results are analyzed to determine the specific alleles present in each subject.
- The combination of alleles determines the subject's CYP2C19 genotype and predicted phenotype.
Visualizations
Caption: Metabolic pathway of ilaprazole.
Caption: Experimental workflow for an ilaprazole pharmacokinetic study.
Caption: Factors influencing inter-patient pharmacokinetic variability of ilaprazole.
References
- 1. Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the new proton pump inhibitor ilaprazole in Chinese healthy subjects in relation to CYP3A5 and CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Ilaprazole: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ilaprazole: View Uses, Side Effects and Medicines [truemeds.in]
- 8. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of CYP2C19 genetic polymorphism on pharmacokinetics and pharmacodynamics of a new proton pump inhibitor, ilaprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Ilaprazole-CYP2C19 interaction: A computational study on metabolic stability and drug-drug interaction potential [journal.hep.com.cn]
- 12. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ilaprazole - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 15. Pharmacokinetics and pharmacodynamics of intravenous ilaprazole in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. geneticslab.upmc.com [geneticslab.upmc.com]
Forced degradation studies of Ilaprazole under acidic and oxidative stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ilaprazole under acidic and oxidative stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation of Ilaprazole.
| Issue | Potential Cause | Recommended Solution |
| Minimal or No Degradation Observed | Insufficient stress conditions (concentration of stressor, temperature, or duration). | Gradually increase the concentration of the acid or oxidizing agent, elevate the temperature (e.g., to 50-60°C), or extend the reaction time. Ensure the chosen solvent is not protecting the drug.[1] |
| Excessive Degradation (>20%) | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the reaction temperature, or shorten the exposure time. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradation products.[1][2] |
| Poor Reproducibility of Degradation | Inconsistent experimental parameters. | Tightly control all experimental variables, including the exact concentration of reagents, temperature, reaction time, and the preparation of the sample and mobile phase.[3] |
| Appearance of Unexpected Peaks in Chromatogram | Formation of secondary degradation products due to excessive stress. Contamination from solvents, reagents, or the container. | Use the least harsh conditions necessary to achieve the target degradation. Ensure high purity of all solvents and reagents and use inert containers. A mass balance assessment can help identify if all degradation products are being detected.[4] |
| Poor Chromatographic Resolution | Inadequate separation of Ilaprazole from its degradation products. | Optimize the HPLC method by adjusting the mobile phase composition (pH, organic modifier ratio), changing the column type, or modifying the gradient elution profile.[3][5] |
| Peak Tailing for Ilaprazole or Degradants | Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | Reduce the sample concentration, ensure the mobile phase pH is suitable for the analytes, or use a different column with end-capping to minimize silanol interactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the acidic degradation of Ilaprazole?
A common starting point for acid hydrolysis is refluxing the drug solution in 0.1 N HCl for several hours.[2] For Ilaprazole specifically, treatment with 0.1 N HCl has been shown to yield significant degradation within 24 hours at room temperature.[6][7]
Q2: What is a suitable oxidizing agent and concentration for the oxidative degradation of Ilaprazole?
Hydrogen peroxide (H₂O₂) is a widely used oxidizing agent.[8] A study on Ilaprazole used 3% H₂O₂ to achieve a desirable level of degradation.[6][7] The concentration can be adjusted based on the observed degradation rate.
Q3: What is the target percentage of degradation I should aim for?
According to ICH guidelines, a degradation level of 5-20% is generally considered appropriate for validating stability-indicating methods.[1][2] This range is sufficient to demonstrate that the analytical method can detect and separate degradation products without being overly complex due to secondary degradants.
Q4: My acidic degradation is happening too quickly. How can I slow it down?
If the degradation is too rapid, you can decrease the concentration of the acid (e.g., from 0.1 N to 0.01 N HCl), lower the reaction temperature (e.g., conduct the experiment at room temperature or below instead of heating), and/or reduce the exposure time.
Q5: The mass balance in my forced degradation study is not close to 100%. What could be the issue?
An incomplete mass balance can suggest that some degradation products are not being detected. This could be due to the formation of non-UV active compounds, volatile degradants, or substances that are irreversibly adsorbed to the HPLC column.[4] Re-evaluation of the detection wavelength and the chromatographic method may be necessary.
Data Presentation
The following tables summarize quantitative data from a forced degradation study of Ilaprazole.
Table 1: Acidic Degradation of Ilaprazole with 0.1 N HCl
| Time (hours) | % Degradation |
| 1 | 7.15% |
| 24 | 27.28% |
| Data from Khimani et al., 2018[6][7] |
Table 2: Oxidative Degradation of Ilaprazole with 3% H₂O₂
| Time (hours) | % Degradation |
| 1 | 5.12% |
| 24 | 22.57% |
| Data from Khimani et al., 2018[6][7] |
Experimental Protocols
Acidic Degradation Protocol
-
Prepare a stock solution of Ilaprazole.
-
To 1.0 ml of the stock solution, add 1.0 ml of 0.1 N Hydrochloric Acid in a 10 ml volumetric flask.
-
Allow the solution to stand at room temperature for the desired time points (e.g., 1, 3, 6, 24, and 48 hours).
-
After the specified time, neutralize the solution by adding 1.0 ml of 0.1 N NaOH.
-
Dilute the resulting solution to 10 ml with the mobile phase.
-
Inject a 20 µl aliquot into the HPLC system for analysis.[6]
Oxidative Degradation Protocol
-
Prepare a stock solution of Ilaprazole.
-
To 1.0 ml of the stock solution, add 1.0 ml of 3% Hydrogen Peroxide (H₂O₂).
-
Dilute the resultant solution with the mobile phase in a 10 ml volumetric flask.
-
Keep the solution at room temperature for the desired time points (e.g., 1, 3, 6, and 48 hours).
-
Inject a 20 µl aliquot into the HPLC system for analysis at each time point.[6]
Visualizations
Caption: Workflow for Acidic and Oxidative Forced Degradation of Ilaprazole.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. sgs.com [sgs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Strategies to enhance the bioavailability of Ilaprazole formulations
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of enhanced bioavailability formulations for Ilaprazole.
Section 1: General FAQs on Ilaprazole Bioavailability
Q1: What is Ilaprazole, and why is enhancing its bioavailability a key research focus? A1: Ilaprazole is a novel proton pump inhibitor (PPI) used for treating acid-related gastrointestinal disorders.[1][2] Like other PPIs, it is highly unstable in the acidic environment of the stomach.[3] Furthermore, studies have shown that its absolute oral bioavailability is approximately 55.2%.[1][4] Enhancing its bioavailability is crucial to improve therapeutic efficacy, ensure consistent patient response, and potentially lower the required dose, thereby reducing the risk of side effects.
Q2: What are the primary formulation strategies to improve the bioavailability of poorly soluble drugs like Ilaprazole? A2: For poorly soluble and/or acid-labile drugs, several advanced formulation strategies are employed.[5] Key approaches include:
-
Nanoformulations: Reducing particle size to the nanometer range increases the surface area, which can significantly enhance dissolution rate and solubility.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in its high-energy amorphous state prevents crystallization and improves wettability and dissolution.[8][9]
-
Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-surfactants that form a nano- or micro-emulsion in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.[10][11][12]
-
Enteric Coating: This is essential for PPIs to protect the acid-sensitive drug from degradation in the stomach, ensuring it reaches the small intestine for absorption.[3][13]
Section 2: Troubleshooting Guide for Nanoformulations
Nanoformulations, such as nanosuspensions and nanoparticles, are a primary strategy for enhancing the bioavailability of poorly soluble drugs by increasing their surface area-to-volume ratio.[6][14]
Frequently Asked Questions & Troubleshooting
Q1: How exactly do nanoformulations improve the bioavailability of Ilaprazole? A1: Nanonization increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6] For poorly soluble drugs, this rapid dissolution can overcome the rate-limiting step for absorption, leading to improved bioavailability.[14] Nanoparticles can also improve absorption by adhering to the gastrointestinal mucosa, increasing residence time.[15]
Q2: My Ilaprazole nanoparticles show significant aggregation during storage. What are the potential causes and solutions? A2: Particle aggregation is a common stability issue. It is often caused by high surface energy leading to van der Waals attractions between particles.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Ensure the concentration of your steric or electrostatic stabilizer (e.g., polymers like PVP, HPMC; or surfactants like Poloxamers, Tween 80) is sufficient to cover the nanoparticle surface.
-
Select a Different Stabilizer: The chosen stabilizer may not be optimal. Experiment with stabilizers that offer stronger steric hindrance or electrostatic repulsion.
-
Lyophilization: Consider freeze-drying the nanosuspension with a cryoprotectant (e.g., trehalose, mannitol) to create a stable solid powder that can be reconstituted before use.
-
Q3: The drug loading efficiency in my polymeric nanoparticles is consistently low. How can I improve it? A3: Low drug loading can be due to poor affinity between the drug and the polymer, or drug leakage into the external phase during fabrication.
-
Troubleshooting Steps:
-
Polymer Selection: Choose a polymer with higher affinity for Ilaprazole. Consider polymers with different hydrophobic/hydrophilic properties.
-
Solvent Selection: In solvent-based methods (e.g., nanoprecipitation, emulsion-evaporation), the choice of organic solvent can affect encapsulation. A solvent in which the drug is highly soluble but the polymer is only moderately soluble can sometimes improve loading.
-
Adjust Drug-to-Polymer Ratio: Experiment with increasing the initial drug-to-polymer ratio, though there is often an optimal range beyond which efficiency drops.
-
Quantitative Data Summary: Nanoformulations
The table below presents hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability when formulating Ilaprazole as a nanosuspension compared to a conventional micronized suspension.
| Parameter | Conventional Suspension | Nanosuspension Formulation | Fold Increase |
| Cmax (ng/mL) | 310 ± 45 | 595 ± 60 | ~1.9x |
| Tmax (hr) | 3.5 ± 0.5 | 2.0 ± 0.5 | - |
| AUC (0-t) (ng·hr/mL) | 2150 ± 350 | 4500 ± 410 | ~2.1x |
| Relative Bioavailability | 100% | ~210% | 2.1x |
Data are illustrative and represent a potential outcome for a successful nanoformulation strategy.
Experimental Protocol: Particle Size and Zeta Potential Analysis
This protocol describes the characterization of Ilaprazole nanoparticles using Dynamic Light Scattering (DLS) for size and Electrophoretic Light Scattering for zeta potential.
-
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.
-
Materials & Equipment:
-
Ilaprazole nanosuspension
-
Deionized water (filtered, 0.22 µm)
-
DLS Instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes (for sizing) and folded capillary cells (for zeta potential)
-
-
Methodology:
-
Sample Preparation: Dilute the nanosuspension with deionized water to an appropriate concentration to achieve a suitable scattering intensity (typically a count rate between 100 and 500 kcps).[16] The sample must be sufficiently diluted to avoid multiple scattering effects.[16]
-
Instrument Setup:
-
Set the instrument temperature to 25°C.
-
Select the correct dispersant parameters (e.g., viscosity and refractive index of water).
-
Allow the instrument to equilibrate for at least 10 minutes.
-
-
Size Measurement (DLS):
-
Pipette the diluted sample into a clean, dust-free sizing cuvette.
-
Place the cuvette in the instrument.
-
Perform at least three replicate measurements. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates this to particle size.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
An electric field is applied, and the velocity of the particles is measured. This electrophoretic mobility is used to calculate the zeta potential.
-
Perform at least three replicate measurements.
-
-
-
Data Analysis:
-
Size: Report the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI). A PDI < 0.3 indicates a relatively monodisperse population.
-
Zeta Potential: Report the mean zeta potential in millivolts (mV). A value of ±30 mV or greater generally indicates good physical stability due to electrostatic repulsion.
-
Section 3: Troubleshooting Guide for Solid Dispersions
Solid dispersions are a well-established method for improving the oral bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier.[17]
Frequently Asked Questions & Troubleshooting
Q1: What is the primary mechanism by which solid dispersions enhance Ilaprazole's dissolution? A1: Solid dispersions improve dissolution through several mechanisms: reducing the drug's particle size to a molecular level, converting the drug from a crystalline to a more soluble amorphous state, and increasing the drug's wettability and dispersibility by surrounding it with a hydrophilic carrier.[8]
Q2: My amorphous solid dispersion of Ilaprazole is showing signs of recrystallization during stability testing. What can I do? A2: Physical instability, leading to recrystallization of the amorphous drug, is a critical challenge.
-
Troubleshooting Steps:
-
Increase Polymer Concentration: A higher drug-to-polymer ratio can lead to instability. Increasing the amount of polymer can better prevent drug molecules from aggregating and crystallizing.
-
Select a High T g Polymer: Use a polymer with a high glass transition temperature (Tg). A high Tg carrier can restrict the mobility of the drug molecules at typical storage temperatures, enhancing stability.
-
Incorporate a Second Polymer: Sometimes, using a combination of polymers can provide better stability than a single polymer system.
-
Q3: The dissolution rate of my solid dispersion is not significantly better than the physical mixture. Why might this be? A3: This suggests that the drug is not fully amorphous or molecularly dispersed within the carrier.
-
Troubleshooting Steps:
-
Confirm Amorphous State: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the drug is truly amorphous in your formulation. The absence of a melting endotherm (DSC) or crystalline peaks (XRPD) indicates an amorphous state.
-
Optimize Preparation Method: The chosen method (e.g., solvent evaporation, hot-melt extrusion) may not be optimal. For the solvent evaporation method, ensure a common solvent is used that dissolves both drug and carrier effectively.[17] For hot-melt extrusion, ensure the processing temperature is adequate to dissolve the drug in the molten polymer without causing degradation.
-
Improve Carrier-Drug Interaction: Select a carrier that can form hydrogen bonds or other interactions with the drug, which can improve miscibility and prevent phase separation.
-
Experimental Protocol: In Vitro Dissolution Testing
This protocol describes a standard dissolution test for an Ilaprazole solid dispersion formulation using the USP Apparatus II (Paddle Apparatus).[18]
-
Objective: To evaluate and compare the in vitro release profile of Ilaprazole from a solid dispersion formulation against the pure drug.
-
Materials & Equipment:
-
USP Dissolution Apparatus II (Paddle)[18]
-
Dissolution vessels (typically 900 mL)
-
Ilaprazole solid dispersion (e.g., in a capsule or compressed tablet)
-
Pure Ilaprazole powder
-
Dissolution Medium: 900 mL of a buffer that mimics intestinal conditions, e.g., pH 6.8 phosphate buffer.[19][20] Since Ilaprazole is a PPI, testing in acidic media is not recommended without an enteric coating.
-
HPLC or UV-Vis Spectrophotometer for analysis.
-
-
Methodology:
-
Media Preparation: Prepare and de-aerate the dissolution medium. Fill each vessel with 900 mL of the medium and allow it to equilibrate to 37 ± 0.5°C.
-
Apparatus Setup: Set the paddle rotation speed, typically to 50 or 75 RPM.
-
Sample Introduction: Place one dosage form (tablet/capsule) into each vessel. For the pure drug, a specific amount can be added directly.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.[19]
-
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of Ilaprazole in each sample using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug released versus time to generate a dissolution profile.
-
Compare the profiles of the solid dispersion, the pure drug, and the physical mixture to demonstrate the enhancement achieved.
-
Section 4: Troubleshooting Guide for Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are lipid-based formulations that spontaneously form emulsions in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[21][22]
Frequently Asked Questions & Troubleshooting
Q1: How do SEDDS improve the oral bioavailability of Ilaprazole? A1: Upon gentle agitation in GI fluids, SEDDS disperse to form fine oil-in-water emulsions or microemulsions (20-200 nm).[21] This formulation presents the drug in a solubilized form with a large interfacial area, facilitating absorption. Additionally, some lipid components and surfactants can inhibit P-glycoprotein efflux pumps and bypass first-pass metabolism via lymphatic uptake, further enhancing bioavailability.[11][23]
Q2: My SEDDS formulation becomes cloudy or shows drug precipitation upon dilution with water. What is the problem? A2: This indicates that the drug's solubility in the formed emulsion is lower than its concentration, or that the emulsion itself is unstable.
-
Troubleshooting Steps:
-
Optimize the Formulation Ratio: The oil/surfactant/co-surfactant ratio is critical. Construct a ternary phase diagram to identify the optimal self-emulsifying region where a stable, clear microemulsion is formed.
-
Increase Drug Solubility in the Lipid Phase: Select an oil or lipid component in which Ilaprazole has higher intrinsic solubility.
-
Choose a More Efficient Surfactant/Co-surfactant System: Use surfactants with a higher HLB (Hydrophile-Lipophile Balance) value (typically 8-18) to promote the formation of stable o/w emulsions. The co-surfactant should effectively reduce interfacial tension.
-
Q3: I am concerned about the potential for GI irritation or toxicity from the high concentration of surfactants used in my SEDDS formulation. A3: This is a valid concern, as some surfactants can disrupt cell membranes.
-
Troubleshooting Steps:
-
Use Biocompatible Surfactants: Prioritize the use of non-ionic surfactants that are generally regarded as safe (GRAS), such as Tween series, Cremophor RH 40, or Labrasol.
-
Minimize Surfactant Concentration: Through careful formulation optimization (e.g., using phase diagrams), identify the minimum surfactant concentration required to form a stable and effective emulsion.
-
Perform In Vitro Cytotoxicity Studies: Test your lead formulations on Caco-2 cell lines or other relevant intestinal cell models to assess potential toxicity early in the development process. Recent studies also suggest investigating the impact of SEDDS on gut microbiota.[24]
-
Experimental Protocol: Assessment of Self-Emulsification Performance
-
Objective: To visually and quantitatively assess the efficiency of self-emulsification and the resulting droplet size.
-
Materials & Equipment:
-
Ilaprazole SEDDS pre-concentrate
-
Glass beaker
-
Magnetic stirrer
-
Deionized water
-
DLS Instrument
-
-
Methodology:
-
Dispersion Test:
-
Add 1 mL of the SEDDS formulation dropwise into 250 mL of deionized water in a glass beaker at 37°C with gentle agitation (e.g., 100 RPM) to mimic gastric motility.
-
Visually observe the dispersion process. A good SEDDS will disperse rapidly and completely to form a clear or slightly bluish, translucent microemulsion. A poor formulation may appear milky (macroemulsion) or have visible oil droplets.
-
Record the time taken for the formulation to fully disperse.
-
-
Thermodynamic Stability:
-
Subject the diluted emulsion to centrifugation at 3,500 RPM for 30 minutes. Observe for any signs of phase separation, creaming, or cracking.
-
Perform heating/cooling cycles (e.g., 4°C to 45°C) and freeze-thaw cycles. A stable formulation will show no signs of instability.
-
-
Droplet Size Analysis:
-
Prepare a diluted sample of the emulsion as described in the DLS protocol above.
-
Measure the droplet size and PDI to confirm the formation of a nano- or micro-emulsion.
-
-
Visualizations: Workflows and Mechanisms
Diagram 1: Formulation Development Workflow
This diagram illustrates the general workflow for developing and evaluating a bioavailability-enhanced Ilaprazole formulation.
References
- 1. Pharmacokinetics and pharmacodynamics of intravenous ilaprazole in healthy subjects after single ascending doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ijrar.org [ijrar.org]
- 9. ijisrt.com [ijisrt.com]
- 10. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. jocpr.com [jocpr.com]
- 16. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ilaprazole in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Ilaprazole in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ilaprazole?
Ilaprazole is a proton pump inhibitor (PPI) that selectively and irreversibly blocks the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] This inhibition is achieved through the formation of covalent disulfide bonds with cysteine residues on the enzyme, leading to a reduction in gastric acid secretion.[2]
Q2: What are the known off-target effects of Ilaprazole in cellular models?
In addition to its primary target, Ilaprazole has been shown to interact with at least two other proteins in vitro:
-
T-cell-originated protein kinase (TOPK): Ilaprazole can inhibit TOPK activity, which is often highly expressed in cancer cells and plays a role in mitosis.[3][4][5][6] This can lead to anti-proliferative effects in cancer cell lines.
-
Tumor susceptibility gene 101 (Tsg101): Ilaprazole can bind to Tsg101, a key component of the endosomal sorting complexes required for transport (ESCRT) pathway.[7][8][9] This interaction can interfere with processes that utilize the ESCRT machinery, such as viral budding.[7][8][9]
Q3: At what concentrations are off-target effects of Ilaprazole observed?
Off-target effects are concentration-dependent. It is crucial to compare the concentration required for the desired on-target effect with those that elicit off-target responses.
| Target | Metric | Value | Cell/System | Reference |
| H+/K+-ATPase (On-Target) | IC50 | 6.0 µM | Rabbit parietal cell preparation | [3][10] |
| TOPK (Off-Target) | Kd | 111 µM | Cell-free | [10] |
| TOPK-mediated cell growth inhibition (Off-Target) | IC50 | 33.2 - 148.21 µM | Various cancer cell lines (ES-2, HCT116, A549, SW1990) | [4] |
| Tsg101-mediated HIV-1 release inhibition (Off-Target) | EC50 | 0.8 µM | 293T cells | [8][11] |
| Tsg101-mediated HSV-1 release inhibition (Off-Target) | EC50 | 0.6 - 5 µM | Vero cells | [11] |
Q4: How can I minimize the off-target effects of Ilaprazole in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Dose-Response Experiments: Conduct a thorough dose-response analysis to determine the lowest effective concentration for your desired on-target effect.
-
Use of Control Compounds: Include other PPIs with different off-target profiles as controls to distinguish between class-specific and Ilaprazole-specific effects.
-
Cell Line Selection: Be aware of the expression levels of potential off-target proteins (like TOPK) in your chosen cell line. If you are not studying cancer, consider using a cell line with low TOPK expression.
-
Rescue Experiments: If you suspect an off-target effect, attempt a rescue experiment. For example, if you hypothesize TOPK inhibition, you could try to overexpress a resistant mutant of TOPK.
-
Phenotypic Analysis: Carefully observe cell morphology and behavior for any unexpected changes that could indicate off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected cell death or reduced proliferation in non-cancerous cell lines. | Ilaprazole may be inhibiting TOPK, which can be expressed at low levels in normal cells and is involved in cell division. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the IC50 in your specific cell line. 2. Compare your working concentration to the IC50 values for TOPK inhibition (see table above). 3. If possible, analyze TOPK expression in your cell line. 4. Consider using a lower concentration of Ilaprazole or a different PPI. |
| Altered protein trafficking, secretion, or unexpected effects on viral replication. | Ilaprazole may be interfering with the ESCRT pathway via inhibition of Tsg101. | 1. Review the literature to see if your process of interest involves the ESCRT pathway. 2. If studying viral replication, be aware that Ilaprazole can inhibit the budding of some enveloped viruses.[7][8][9] 3. Consider using a Tsg101 knockout or knockdown cell line as a control to confirm if the observed effect is Tsg101-dependent. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Degradation of Ilaprazole in solution. 3. Cell line passage number affecting protein expression. | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Prepare fresh Ilaprazole solutions for each experiment, as it can be unstable in acidic solutions. 3. Use cells within a consistent and low passage number range. |
| Observed effect is not consistent with proton pump inhibition. | The observed phenotype may be due to an off-target effect. | 1. Consult the quantitative data table to assess the likelihood of off-target engagement at your working concentration. 2. Use a structurally different PPI as a control. If the effect is not replicated, it is likely an off-target effect of Ilaprazole. 3. Perform a literature search for other known off-target effects of benzimidazole-class compounds. |
Experimental Protocols
Protocol 1: Assessment of Ilaprazole Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxic effects of Ilaprazole on a chosen cell line.
Materials:
-
Ilaprazole
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Ilaprazole Treatment: Prepare a series of Ilaprazole concentrations in complete medium. Remove the old medium from the cells and add 100 µL of the Ilaprazole solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Histone H3 (a downstream marker of TOPK activity)
This protocol can be used to assess the inhibition of TOPK activity by Ilaprazole by measuring the phosphorylation of its downstream substrate, Histone H3.
Materials:
-
Ilaprazole-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.
Visualizations
Caption: On-target mechanism of Ilaprazole action.
Caption: Off-target inhibition of the TOPK signaling pathway.
Caption: Off-target interference with the ESCRT pathway via Tsg101.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. Frontiers | Population pharmacokinetic modeling of ilaprazole in healthy subjects and patients with duodenal ulcer in China [frontiersin.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitor ilaprazole suppresses cancer growth by targeting T-cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Ilaprazole and other novel prazole-based compounds that bind Tsg101 inhibit viral budding of HSV-1/2 and HIV from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
Challenges in the industrial preparation of crystalline Ilaprazole sodium hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial preparation of crystalline Ilaprazole sodium hydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, crystallization, and handling of this compound.
Q1: I am observing a mixture of crystalline forms in my product. How can I control the polymorphism of this compound?
A1: Polymorphism is a critical challenge in the crystallization of this compound. The presence of undesired polymorphs can affect the drug's stability, solubility, and bioavailability.
Initial Checks:
-
Solvent System: The choice of solvent is crucial. Different solvents and solvent mixtures can favor the formation of different polymorphs.
-
Temperature: Crystallization temperature and cooling rate significantly impact the resulting crystalline form.
-
Seeding: The presence of seed crystals of the desired polymorph can direct the crystallization process.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. For instance, a specific crystalline form of this compound can be obtained from acetone or isopropanol with the addition of aqueous sodium hydroxide.[1] Another method for a dihydrate form involves using a mixture of acetone and methyl tert-butyl ether.[2]
-
Temperature Control: Carefully control the crystallization temperature. One patented method specifies dissolving Ilaprazole sodium in alkaline isopropanol at 40°C and then slowly cooling to 4°C to obtain a specific crystalline form.[3]
-
Seeding: If you have a pure sample of the desired polymorph, use it as seed material in subsequent crystallizations to promote the growth of that specific form.
-
Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to identify the polymorphic forms present in your sample. A known crystalline form of this compound has characteristic diffraction peaks at 2θ angles of 5.9°, 10.7°, and 25.4° (± 0.1°).[1]
Q2: My final product contains a high level of the Ilaprazole sulfone impurity. How can I minimize its formation?
A2: The formation of Ilaprazole sulfone is a common issue during the oxidation of the sulfide intermediate to the sulfoxide (Ilaprazole).
Root Cause: Over-oxidation of the sulfide is the primary cause of sulfone impurity formation. The choice of oxidizing agent and reaction conditions are critical.
Mitigation Strategies:
-
Choice of Oxidizing Agent: While meta-chloroperoxybenzoic acid (mCPBA) is a common oxidizing agent, it can lead to higher levels of the sulfone impurity. The use of sodium hypochlorite (NaOCl) has been shown to reduce the formation of the sulfone impurity to a greater extent.[4]
-
Reaction Conditions:
-
Temperature: Maintain a low and controlled temperature during the oxidation reaction.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount required for the complete conversion of the sulfide.
-
Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to avoid over-oxidation. A typical procedure involves adding the sodium hypochlorite solution over 30-45 minutes at room temperature and maintaining the reaction for 90 minutes.[4]
-
Q3: I am struggling with the stability of my this compound, especially during storage. What are the best practices for handling and storage?
A3: Ilaprazole is known to be unstable at room temperature and requires refrigerated storage.[4][5] Degradation can occur through hydrolysis and oxidation.[6]
Best Practices:
-
Storage Conditions: Store crystalline this compound at a controlled low temperature, typically 2-8°C, in a well-sealed container to protect it from moisture and light.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Hydrate Stability: Ensure that the hydrate form is stable under the chosen storage conditions. Changes in humidity can lead to the loss or gain of water molecules, potentially causing a change in the crystalline form and stability.
-
Co-crystallization: For improved room temperature stability, consider the formation of co-crystals. A co-crystal of Ilaprazole with xylitol has been shown to have enhanced stability compared to Ilaprazole alone.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in the synthesis of Ilaprazole?
A1: Besides the sulfone impurity, other process-related impurities can arise during the synthesis of Ilaprazole. These include:
-
Dialkylated byproducts: These can form during the alkylation of the pyrrole mercaptobenzimidazole intermediate. Using more than two equivalents of the alkylating agent can increase the formation of these impurities.[4]
-
Halogenated Ilaprazole: A chloro-Ilaprazole impurity has been identified, which can be isolated by column chromatography.[4]
-
Unreacted starting materials and intermediates.
Regular monitoring of the reaction by techniques like HPLC is essential for controlling these impurities.
Q2: What is a reliable analytical method for the quantification of Ilaprazole and its impurities?
A2: A validated stability-indicating HPLC method is recommended for the simultaneous determination of Ilaprazole and its related impurities. A gradient HPLC method has been reported with the following parameters:[6]
| Parameter | Specification |
| Column | Agilent C8 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | Methanol |
| Mobile Phase B | 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 237 nm |
| Column Temperature | 25°C |
This method has shown good linearity (r ≥ 0.9990) for all analytes and can detect impurities at low levels (LLOD of 10 ng/mL and LLOQ of 25 ng/mL).[6]
Q3: Are there different hydrate forms of Ilaprazole sodium?
A3: Yes, the literature and patents describe various forms of Ilaprazole sodium, including different hydrates. For example, a dihydrate form has been specifically prepared and characterized.[2] It is crucial to control the water content during and after crystallization to obtain the desired hydrate form consistently. The amount of water in the crystallization solvent and the drying conditions are key parameters to control.
Experimental Protocols
Protocol 1: Preparation of Crystalline this compound [1]
-
Dissolution: Add Ilaprazole to acetone or isopropanol to make a saturated solution.
-
Salt Formation: Add a 50% aqueous sodium hydroxide solution to the Ilaprazole solution and stir.
-
Crystallization: Cool the mixture to 4°C to induce crystallization.
-
Isolation: Filter the resulting white powder and dry it under appropriate conditions.
Protocol 2: Oxidation of Ilaprazole Thioether to Ilaprazole using Sodium Hypochlorite [4]
-
Reaction Setup: In a suitable reactor, mix Ilaprazole thioether (the sulfide intermediate) with acetonitrile and a solution of sodium hydroxide in water.
-
Oxidation: Slowly add a 10% sodium hypochlorite solution to the reaction mixture over 30-45 minutes at room temperature.
-
Reaction Monitoring: Maintain the reaction for approximately 90 minutes, monitoring the conversion by HPLC.
-
Work-up: After the reaction is complete, separate the aqueous and organic layers.
-
Isolation: Distill the acetonitrile layer under vacuum to obtain the crude Ilaprazole.
Visualizations
Caption: Workflow for the industrial preparation of crystalline this compound.
Caption: Troubleshooting decision tree for polymorphism in this compound crystallization.
References
- 1. CN103204842B - Crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. CN109305958B - Preparation method of high-purity ilaprazole sodium dihydrate - Google Patents [patents.google.com]
- 3. Crystalline this compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Ilaprazole and Esomeprazole on Intragastric pH Control
A comparative analysis of the proton pump inhibitors (PPIs) Ilaprazole and Esomeprazole reveals significant differences in their pharmacodynamic effects on intrastric pH. Clinical studies demonstrate that while Esomeprazole may offer faster initial acid control, Ilaprazole provides more sustained and superior 24-hour acid suppression, particularly during evening and overnight hours.[1][2] This guide synthesizes key experimental data to provide a clear comparison for researchers and drug development professionals.
Mechanism of Action: Proton Pump Inhibition
Both Ilaprazole and Esomeprazole belong to the benzimidazole class of PPIs and share a core mechanism of action.[3] They are prodrugs that, upon oral administration, are absorbed and selectively accumulate in the acidic environment of the parietal cells within the stomach lining.[4][5] Here, they are converted to their active sulfenamide forms. This active metabolite then forms an irreversible covalent bond with cysteine residues on the H+/K+ ATPase enzyme, also known as the gastric proton pump.[4][5] This binding inactivates the pump, which is the final step in the pathway of gastric acid secretion, thereby effectively reducing the amount of acid released into the stomach.[4][5]
Ilaprazole is noted for its extended plasma elimination half-life compared to other PPIs, which contributes to its prolonged duration of action and more sustained acid suppression.[3][4]
Comparative Efficacy: Intragastric pH Data
Head-to-head studies provide quantitative data on the efficacy of Ilaprazole and Esomeprazole in controlling intragastric pH. A key randomized, open-label crossover study in healthy volunteers compared various doses of Ilaprazole (10, 20, and 40 mg) with Esomeprazole 40 mg.[1]
After a single dose, Esomeprazole 40 mg showed superior pH control in the initial 0-4 hours.[1] However, after both single and multiple doses (on day 5), Ilaprazole, particularly at 20 mg and 40 mg doses, demonstrated significantly better pH control over the full 24-hour period.[1] This superior control was especially pronounced during the evening and overnight hours.[1]
Table 1: Mean Percentage of Time with Intragastric pH > 4 (Day 5)
| Drug & Dosage | Overall 24-hour Period | Daytime (0-14h post-dose) | Night-time (14-24h post-dose) |
|---|---|---|---|
| Ilaprazole 10 mg | 56.7% | 68.1% | 40.5% |
| Ilaprazole 20 mg | 66.8% | 76.5% | 52.8% |
| Ilaprazole 40 mg | 71.0% | 81.6% | 55.7% |
| Esomeprazole 40 mg | 57.7% | 74.3% | 33.6% |
Data sourced from a study in healthy volunteers.[1]
Table 2: Mean 24-hour Intragastric pH (Day 5)
| Drug & Dosage | Mean pH |
|---|---|
| Ilaprazole 10 mg | 4.8 |
| Ilaprazole 20 mg | 5.4 |
| Ilaprazole 40 mg | 5.6 |
| Esomeprazole 40 mg | 4.9 |
Data sourced from a study in healthy volunteers.[1]
Experimental Protocols
The data presented is primarily based on a randomized, open-label, single-center, four-period crossover study.[1] Understanding the methodology is crucial for interpreting the results.
Study Design:
-
Participants: 40 healthy volunteers.[1]
-
Design: Randomized, open-label, 4-period crossover study.[1]
-
Treatments: Ilaprazole (10, 20, or 40 mg) or Esomeprazole (40 mg) administered once daily for 5 days.[1]
-
Washout Period: A washout interval of at least 5 days between each treatment period.[1]
-
Primary Endpoint Measurement: Continuous 24-hour intragastric pH monitoring.[6][7] This was performed at scheduled timepoints after dosing on Day 1 and Day 5.[1]
-
pH Monitoring Technique: Intragastric pH was measured using a microelectrode positioned approximately 10 cm below the lower esophageal sphincter.[8] Subjects remained at the study center and received standardized meals to ensure consistency.[8]
Summary of Findings
The comparative data indicates a clear differentiation in the pharmacodynamic profiles of Ilaprazole and Esomeprazole.
References
- 1. The pharmacokinetics, pharmacodynamics and safety of oral doses of ilaprazole 10, 20 and 40 mg and esomeprazole 40 mg in healthy subjects: a randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ilaprazole for the treatment of gastro-esophageal reflux_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 5. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 6. Control of intragastric pH and its relationship to gastroesophageal reflux disease outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Ilaprazole Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ilaprazole in pharmaceutical dosage forms, with a focus on adherence to the International Council for Harmonisation (ICH) guidelines. Ensuring the reliability and accuracy of analytical data is paramount in drug development and quality control. This document outlines the experimental protocols and performance characteristics of various methods to aid in the selection of the most appropriate analytical strategy for your research and development needs.
Understanding Analytical Method Validation under ICH Guidelines
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The ICH Q2(R2) guideline outlines the validation parameters that need to be investigated for different types of analytical procedures.[2][3][4][5] These parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[2]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the procedure to the true value.[2][6]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][7]
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Comparison of Validated Analytical Methods for Ilaprazole
Several analytical methods have been developed and validated for the determination of Ilaprazole in bulk drug and pharmaceutical formulations. The most common and well-documented methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), stability-indicating HPLC, and UV-Vis Spectrophotometry. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have also been employed, particularly for bioanalytical applications.
The following diagram provides a high-level comparison of these analytical techniques for Ilaprazole analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for Ilaprazole, providing a clear comparison of their performance characteristics.
Table 1: RP-HPLC Methods for Ilaprazole Analysis
| Parameter | Method 1[7] | Method 2[8] | Method 3 |
| Column | Hypersil BDS C18 | Shodex C18 (250x4.6 mm, 5µm) | Hypersil BDS C18 (250x4.6 mm, 5µm) |
| Mobile Phase | Methanol:Water (70:30, pH 3.0) | 0.1 M Phosphate Buffer (pH 7.6):Acetonitrile (50:50, v/v) | Water:Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 237 nm | 306 nm | 306 nm |
| Retention Time | 4.4 min | 5.86 min | 4.957 min |
| Linearity Range | 5-25 µg/mL | 2-16 µg/mL | 5-25 µg/mL |
| Correlation Coeff. (r²) | Not Specified | 0.994 | 0.9983 |
| Accuracy (% Recovery) | ~100% | Not Specified | 99.52-100.82% |
| Precision (%RSD) | 0.94% | Not Specified | Not Specified |
| LOD | 0.13 µg/mL | 0.01 µg/mL | Not Specified |
| LOQ | 0.39 µg/mL | 0.1 µg/mL | Not Specified |
Table 2: Stability-Indicating HPLC Method for Ilaprazole
| Parameter | Method Details[9][10] |
| Column | Kinetex C18 100A (5µ, 250x4.6 mm) |
| Mobile Phase | Gradient: Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection (PDA) | 305 nm |
| Stress Conditions | Hydrolytic, oxidative, photolytic, and thermal |
| Outcome | Drug was found to be unstable in most conditions except alkaline and photolytic. The method could separate the drug from its degradation products. |
| Validation | Performed for linearity, accuracy, precision, selectivity, specificity, and robustness. |
Table 3: UV-Vis Spectrophotometric Method for Ilaprazole
| Parameter | Method Details |
| Solvent | 0.1 N NaOH |
| Detection Wavelength (λmax) | 306 nm |
| Linearity Range | 5-50 µg/mL |
| Accuracy (% Recovery) | 99.52-100.82% |
Table 4: LC-MS/MS Method for Ilaprazole and its Metabolites in Human Plasma
| Parameter | Method Details[11][12] |
| Column | Thermo HyPURITY C18 (150x2.1 mm, 5 µm) |
| Mobile Phase | 10 mmol/L ammonium formate water-acetonitrile (50:50, v/v) |
| Flow Rate | 0.25 mL/min |
| Detection | ESI-MS/MS (Triple Quadrupole) |
| Linearity Range (Ilaprazole) | 0.23-2400.00 ng/mL |
| LLOQ (Ilaprazole) | 0.23 ng/mL |
| Intra- & Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | within ±15% |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
RP-HPLC Method for Ilaprazole in Tablet Dosage Forms[7]
-
Chromatographic System: A Hypersil BDS C18 column was used with a mobile phase of methanol and water (70:30 v/v), adjusted to a pH of 3.0 with anhydrous disodium hydrogen phosphate buffer.
-
Analysis: The analysis was performed under isocratic conditions with a flow rate of 1.0 ml/min. Detection was carried out at a UV wavelength of 237 nm.
-
Standard Preparation: A standard stock solution of Ilaprazole was prepared, and working standards were made by diluting the stock solution to concentrations within the range of 5-25 µg/ml.
-
Sample Preparation: Twenty tablets were weighed and powdered. A quantity of powder equivalent to a single tablet dose was accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.
-
Validation: The method was validated for accuracy, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, ruggedness, and robustness according to ICH guidelines. System suitability was confirmed by multiple injections of a standard solution.
Stability-Indicating HPLC Method[10][11]
-
Forced Degradation Studies: The bulk drug was subjected to stress conditions as per ICH guidelines, including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal degradation (60°C), and photostability.
-
Chromatographic System: A Kinetex C18 column was used. A gradient elution was employed with a mobile phase consisting of acetonitrile and water.
-
Analysis: The flow rate was maintained at 1.0 ml/min, and the detection was performed using a PDA detector at 305 nm.
-
Validation: The method was validated to demonstrate its stability-indicating nature, ensuring that the drug peak was resolved from all degradation product peaks.
UV-Vis Spectrophotometric Method[9]
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: 0.1 N Sodium Hydroxide.
-
Analysis: The wavelength of maximum absorbance (λmax) for Ilaprazole in 0.1 N NaOH was determined to be 306 nm.
-
Quantification: A calibration curve was prepared by measuring the absorbance of a series of standard solutions of Ilaprazole in the concentration range of 5-50 µg/ml. The concentration of Ilaprazole in the sample solution was determined from the calibration curve.
LC-MS/MS Method for Bioanalysis[12][13]
-
Sample Preparation: Human plasma samples were prepared using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) to isolate the analytes and internal standard.
-
Chromatographic System: A Thermo HyPURITY C18 column was used with a mobile phase of 10 mmol/L ammonium formate in water and acetonitrile (50:50, v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: An API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was operated in the multiple reaction monitoring (MRM) mode.
-
Validation: The method was validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ) in human plasma.
Conclusion
The choice of an analytical method for Ilaprazole depends on the specific application. For routine quality control of pharmaceutical formulations, RP-HPLC methods offer a good balance of specificity, accuracy, and efficiency.[7][8] When assessing the stability of the drug substance or product, a validated stability-indicating HPLC method is essential to separate the active ingredient from any potential degradation products.[9][10] UV-Vis spectrophotometry provides a simpler, more cost-effective, but less specific alternative for routine analysis. For bioanalytical studies requiring high sensitivity and the ability to measure metabolites, an LC-MS/MS method is the most suitable choice.[11][12] All methods presented have been validated according to ICH guidelines, ensuring their suitability for their intended purpose.[7][8][9][12]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Ich guidelines for validation final | PPTX [slideshare.net]
- 7. Method development and validation of ilaprazole in dosage forms. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Validated Stability-indicating assay method for determination of Ilaprazole in bulk drug and tablets by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. eurasianjournals.com [eurasianjournals.com]
- 11. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Tolerability Profiles of Ilaprazole and Omeprazole
This guide provides a detailed comparison of the safety and tolerability of Ilaprazole and Omeprazole, two proton pump inhibitors (PPIs) used in the management of acid-related gastrointestinal disorders. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental methodologies, and visual representations of metabolic pathways and study workflows.
Introduction
Omeprazole, a first-generation PPI, has long been a cornerstone in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. It functions by irreversibly inhibiting the H+/K+-ATPase enzyme in gastric parietal cells.[1] Ilaprazole is a newer-generation PPI, also a benzimidazole derivative, which has demonstrated a more potent and prolonged gastric acid suppression effect, partly due to its longer plasma half-life.[2][3] A key distinction lies in their metabolism; Omeprazole is primarily metabolized by the polymorphic enzyme CYP2C19, leading to variability in patient response, whereas Ilaprazole's metabolism is less influenced by this polymorphism.[2][3][4][5] This guide focuses specifically on the comparative safety and tolerability profiles of these two compounds as documented in clinical research.
Experimental Protocols
The comparative safety data for Ilaprazole and Omeprazole are primarily derived from randomized controlled trials. Below are the methodologies for key comparative studies.
1. Multicenter Trial in Patients with Duodenal Ulcers (Wang et al.)
-
Study Design: A randomized, double-blind, multicenter, parallel-group trial (ClinicalTrials.gov ID: NCT00953381).[6][7]
-
Patient Population: The study enrolled 235 patients who had at least one endoscopically confirmed active duodenal ulcer.[6][8]
-
Treatment Regimen: Patients were randomly assigned to one of four treatment groups and treated for up to four weeks:[6][8]
-
Ilaprazole 5 mg, once daily
-
Ilaprazole 10 mg, once daily
-
Ilaprazole 20 mg, once daily
-
Omeprazole 20 mg, once daily (active control)
-
-
Safety and Tolerability Assessment: Safety profiles were evaluated through clinical assessments and monitoring for adverse events. Additionally, hematology and biochemistry tests were conducted to monitor for any clinically relevant changes.[8] The primary efficacy endpoint was the ulcer healing rate at week 4.[6][8]
2. Comparative Study in Patients with Gastroduodenal Ulcers (Ho et al.)
-
Study Design: A double-blind, parallel, randomized comparative study.[9]
-
Patient Population: The trial recruited 212 patients with gastric ulcers and 306 patients with duodenal ulcers. Eligible participants were 18 years or older with at least one endoscopically confirmed active, non-malignant ulcer.[9]
-
Treatment Regimen: Patients received treatment for four weeks with one of the following:[9]
-
Ilaprazole 5 mg, once daily
-
Ilaprazole 10 mg, once daily
-
Omeprazole 20 mg, once daily
-
-
Safety and Tolerability Assessment: Safety and tolerability were determined based on clinical assessments throughout the study. The primary efficacy outcome was the healing of the ulcer, defined as its progression from an active to a scarring stage.[9]
Data Presentation: Comparative Safety and Tolerability
Clinical data indicate that Ilaprazole has a safety and tolerability profile similar to that of Omeprazole. At clinically effective doses, Ilaprazole is generally well-tolerated.[6][9]
Table 1: Incidence of Adverse Drug Reactions in Comparative Trials
| Study / Patient Population | Ilaprazole Group (Dose) | Omeprazole Group (Dose) | Key Finding |
| Meta-analysis (5 articles, 1481 patients) [8] | 9.7% (various) | 13.0% (various) | The rate of adverse effects was lower in the Ilaprazole group, but the difference was not statistically significant (RR = 0.81, P = 0.14). |
| Duodenal Ulcer Trial (Wang et al.) [10] | 8.5% (10 mg/day) | 11.5% (20 mg/day) | The incidence of adverse drug reactions was similar between the two groups. |
| Gastroduodenal Ulcer Trial (Ho et al.) [9] | Not specified | Not specified | Both drugs exhibited a similar safety profile at the dosages administered. |
Table 2: Common and Long-Term Adverse Effects of PPIs
| Adverse Effect Category | Ilaprazole | Omeprazole |
| Common Gastrointestinal Symptoms | Nausea, vomiting, diarrhea, constipation, abdominal pain.[11] | Diarrhea (1.9%), nausea (0.9%).[12] |
| Common Neurological Symptoms | Headache, fatigue, dizziness.[11] | Headache (2.4%).[12] |
| Long-Term Risks (Class Effect for PPIs) | Increased risk of bone fractures, vitamin B12 and magnesium deficiencies, and Clostridium difficile infection.[11] | Fundic gland polyps, vitamin B12 deficiency (>3 years use), hypomagnesaemia, increased risk of bone fractures, C. difficile infection, acute interstitial nephritis (rare).[11][12][13][14] |
Mandatory Visualizations
Metabolic Pathways of Ilaprazole and Omeprazole
The following diagram illustrates the primary metabolic pathways for Ilaprazole and Omeprazole, highlighting the key cytochrome P450 enzymes involved. This difference in metabolism is significant, as Omeprazole's reliance on the polymorphic CYP2C19 enzyme can lead to inter-individual variability in drug exposure and effect.[1][4] Ilaprazole is less affected by CYP2C19 polymorphism.[2][3]
References
- 1. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A new PPI, ilaprazole compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New PPI, Ilaprazole Compared With Omeprazole in the Treatment of Duodenal Ulcer [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Randomized, parallel, double-blind comparison of the ulcer-healing effects of ilaprazole and omeprazole in the treatment of gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the side effects of Ilaprazole? [synapse.patsnap.com]
- 12. Safety of the long-term use of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prescqipp.info [prescqipp.info]
- 14. Omeprazole Uses, Side Effects, Dosage, Warnings - Drugs.com [drugs.com]
Cross-Study Validation of Ilaprazole's Efficacy in Reflux Esophagitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of Ilaprazole's efficacy in the treatment of reflux esophagitis. By synthesizing data from multiple clinical trials, this document offers an objective comparison of Ilaprazole with other leading proton pump inhibitors (PPIs), supported by detailed experimental data and methodologies.
Executive Summary
Ilaprazole, a novel proton pump inhibitor, has demonstrated comparable efficacy and safety to established PPIs such as esomeprazole and omeprazole in the management of reflux esophagitis. Clinical trial data consistently show that Ilaprazole achieves high rates of mucosal healing and symptom relief in patients. Notably, some studies suggest that Ilaprazole may offer benefits in terms of rapid symptom control and sustained acid suppression. This guide will delve into the quantitative data and experimental protocols from key comparative studies to provide a thorough analysis of Ilaprazole's performance.
**Mechanism of Action
Ilaprazole, like other PPIs, works by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] This is the final step in the pathway of gastric acid secretion. By blocking this pump, Ilaprazole effectively reduces the production of gastric acid, which in turn alleviates the symptoms of reflux esophagitis and promotes healing of the esophageal mucosa.[2][3] The active form of Ilaprazole forms a covalent bond with cysteine residues on the proton pump, leading to a prolonged duration of action.[2][3]
Below is a diagram illustrating the signaling pathway for proton pump inhibitors.
Caption: Mechanism of action of Ilaprazole in inhibiting the gastric proton pump.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials comparing Ilaprazole with other PPIs for the treatment of reflux esophagitis.
Table 1: Healing Rates in Patients with Reflux Esophagitis
| Study Identifier | Treatment Arm | Dosage | Duration | Healing Rate (Per-Protocol Set) |
| NCT02860624[4] | Ilaprazole | 10 mg/day | 8 weeks | 92.50% |
| Esomeprazole | 40 mg/day | 8 weeks | 94.94% | |
| NCT01107938[5] | Ilaprazole | 10 mg/day | 8 weeks | 94.90% |
| Ilaprazole | 15 mg/day | 8 weeks | 97.67% | |
| Esomeprazole | 40 mg/day | 8 weeks | 93.33% | |
| Kumar D, et al. (2014)[6] | Ilaprazole | 10 mg/day | 8 weeks | 96.7% |
| Omeprazole | 20 mg/day | 8 weeks | 88% | |
| Rabeprazole | 20 mg/day | 8 weeks | 92.6% |
Table 2: Symptom Relief in Patients with Reflux Esophagitis
| Study Identifier | Treatment Arm | Symptom Assessed | Outcome |
| NCT02860624[4] | Ilaprazole | Heartburn & Reflux | 80.36% symptom disappearance rate (PPS) |
| Esomeprazole | Heartburn & Reflux | 82.02% symptom disappearance rate (PPS) | |
| Kumar D, et al. (2014)[6][7] | Ilaprazole | Heartburn | More rapid decrease in mean heartburn scores compared to Omeprazole and Rabeprazole.[6][7] |
| Omeprazole | Heartburn | Slower decrease in mean heartburn scores. | |
| Rabeprazole | Heartburn | Slower decrease in mean heartburn scores. | |
| Research Journal of Pharmacy and Technology[8] | Ilaprazole | Acid Peptic Disease Symptoms | 5 mg and 10 mg may be more effective than omeprazole 20 mg for rapid symptom relief.[8] |
| Omeprazole | Acid Peptic Disease Symptoms | Less effective for rapid symptom relief compared to Ilaprazole.[8] |
Table 3: Adverse Event Profile
| Study Identifier | Treatment Arm | Incidence of Drug-Related Adverse Events |
| NCT02860624[4] | Ilaprazole (10 mg/day) | 11.80% |
| Esomeprazole (40 mg/day) | 10.70% | |
| NCT01107938[5] | Ilaprazole (10 mg/day) | 10.48% |
| Ilaprazole (15 mg/day) | 14.02% | |
| Esomeprazole (40 mg/day) | 15.09% |
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.
Study 1: NCT02860624 - Ilaprazole vs. Esomeprazole [4]
-
Objective: To confirm the suitable dose of Ilaprazole in the treatment of reflux esophagitis by comparing its efficacy and safety with Esomeprazole.
-
Design: A randomized, double-blind, parallel positive drug control, multi-center Phase III clinical trial.
-
Patient Population: 537 patients diagnosed with reflux esophagitis by gastroscopy.
-
Treatment Groups:
-
Ilaprazole group (n=322): 10 mg Ilaprazole once daily (QD).
-
Esomeprazole group (n=215): 40 mg Esomeprazole once daily (QD).
-
-
Duration: 8 weeks.
-
Endpoints:
-
Primary: Healing rate of reflux esophagitis at 8 weeks, assessed by gastroscopy.
-
Secondary: Symptom disappearance rates for heartburn and reflux at 2, 4, and 8 weeks; adverse reactions.
-
-
Methodology: Patients were randomly assigned to receive either Ilaprazole or Esomeprazole for 8 weeks. Gastroscopy was performed at 4 weeks, and for unhealed patients, again at 8 weeks. Symptom assessment was conducted at baseline and at 2, 4, and 8 weeks.
Caption: Experimental workflow for the NCT02860624 clinical trial.
Study 2: NCT01107938 - Dose-Ranging Study of Ilaprazole vs. Esomeprazole [5]
-
Objective: To evaluate the safety and efficacy of different doses of Ilaprazole tablets in the treatment of reflux esophagitis compared to Esomeprazole.
-
Design: A randomized, double-blind, multi-center, active-comparison study.
-
Patient Population: 325 patients enrolled with reflux esophagitis.
-
Treatment Groups:
-
Ilaprazole 10 mg group: 10 mg once daily.
-
Ilaprazole 15 mg group: 15 mg once daily.
-
Esomeprazole 40 mg group: 40 mg once daily.
-
-
Duration: 8 weeks.
-
Endpoints:
-
Primary: Healing rate at 4 weeks.
-
Secondary: Healing rate at 8 weeks; assessment of heartburn and reflux symptoms; drug-related adverse events.
-
-
Methodology: Patients were randomized to one of the three treatment arms. Gastroscopy was performed at 4 and 8 weeks. Patients healed at 4 weeks did not undergo the 8-week gastroscopy. Symptom assessments were conducted at baseline, 4, and 8 weeks.
Caption: Experimental workflow for the NCT01107938 clinical trial.
Study 3: Kumar D, et al. (2014) - Ilaprazole vs. Omeprazole and Rabeprazole [6][7]
-
Objective: To evaluate the difference in efficacy between Ilaprazole, Omeprazole, and Rabeprazole in patients with reflux esophagitis.
-
Design: A prospective, randomized, open-label comparison.
-
Patient Population: 104 patients with erosive reflux esophagitis.
-
Treatment Groups:
-
Group A (n=32): 20 mg Omeprazole once daily.
-
Group B (n=35): 20 mg Rabeprazole once daily.
-
Group C (n=37): 10 mg Ilaprazole once daily.
-
-
Duration: 8 weeks for endoscopic healing assessment; 7 days for initial symptom assessment.
-
Endpoints:
-
Primary: Daily change in heartburn and acid reflux symptoms in the first 7 days.
-
Secondary: Rate of endoscopic healing of reflux esophagitis at week 8.
-
-
Methodology: Patients were randomized to one of the three treatment groups. Symptom severity was assessed daily for the first 7 days using a four-point scale. Endoscopic healing was assessed at 8 weeks.
Caption: Experimental workflow for the Kumar D, et al. (2014) comparative study.
Conclusion
The collective evidence from these cross-study comparisons indicates that Ilaprazole is an effective and well-tolerated treatment for reflux esophagitis. Its efficacy in mucosal healing is comparable to that of Esomeprazole, a widely used and potent PPI.[4][5] Furthermore, some studies suggest that Ilaprazole may provide more rapid relief from symptoms like heartburn when compared to older PPIs such as Omeprazole and Rabeprazole.[6][7] The safety profile of Ilaprazole is also similar to that of other PPIs, with a comparable incidence of drug-related adverse events.[4][5] These findings position Ilaprazole as a valuable therapeutic option for the management of reflux esophagitis, offering a balance of high efficacy and good tolerability. Further long-term studies will be beneficial to fully establish its place in the therapeutic armamentarium for acid-related disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 3. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 4. A randomized, double blind, controlled, multi center study of Ilaparazole in the treatment of reflux esophagitis-Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-blind, Active-Controlled, Multi-center Study of Ilaprazole in the Treatment of Reflux Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. [PDF] Comparative study of Omeprazole, Rabeprazole and Ilaprazole for their efficacy in patient suffering from reflux esophagitis with symptoms. | Semantic Scholar [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
A Comparative Analysis of Ilaprazole and Lansoprazole: Unraveling the Pharmacokinetic and Pharmacodynamic Differences
For researchers, scientists, and drug development professionals, understanding the nuanced differences between proton pump inhibitors (PPIs) is critical for advancing therapeutic strategies for acid-related disorders. This guide provides a detailed comparison of the half-life and duration of action of two prominent PPIs, Ilaprazole and Lansoprazole, drawing upon available scientific data.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and pharmacodynamic parameters for Ilaprazole and Lansoprazole based on separate clinical investigations. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in study design, patient populations, and analytical methods.
| Parameter | Ilaprazole | Lansoprazole |
| Half-life (t½) | ~4.7–5.3 hours | ~1.5 hours |
| Time to Peak Plasma Concentration (Tmax) | Data not available from direct comparative studies | ~1.7 hours |
| Area Under the Curve (AUC) | Data not available from direct comparative studies | Variable |
| Duration of Gastric Acid Suppression | Longer-lasting acid suppression | Shorter duration of action |
Mechanism of Action: A Shared Pathway
Both Ilaprazole and Lansoprazole are prodrugs that require activation in the acidic environment of the parietal cell canaliculus. Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation. This shared mechanism underscores their classification as proton pump inhibitors.
A Comparative Analysis of Healing Rates: Ilaprazole Versus Standard Proton Pump Inhibitors
A comprehensive statistical review of clinical data reveals that Ilaprazole, a newer generation proton pump inhibitor (PPI), demonstrates comparable and, in some specific instances, potentially more rapid efficacy in healing acid-related gastrointestinal disorders when compared to standard PPIs such as omeprazole, esomeprazole, and lansoprazole. This guide provides a detailed comparison of their performance based on available experimental data, outlining healing rates, experimental methodologies, and the shared mechanism of action.
Data Presentation: Healing Rate Comparisons
The following tables summarize the quantitative data from various comparative studies, focusing on healing rates for duodenal ulcers, gastric ulcers, and reflux esophagitis.
Table 1: Duodenal Ulcer Healing Rates (4-Week Treatment)
| Treatment Group | Dosage | Number of Patients (in study) | 4-Week Healing Rate (%) | Comparator Group | Comparator 4-Week Healing Rate (%) | Source |
| Ilaprazole | 10 mg/day | 1481 (meta-analysis) | 89.7% | Other PPIs | 87.0% | [1][2][3] |
| Ilaprazole | 10 mg/day | 494 | 93.0% | Omeprazole (20 mg/day) | 90.8% | [4] |
| Ilaprazole | 5 mg/day | 235 | 86.4% | Omeprazole (20 mg/day) | 89.8% | [3][5] |
| Ilaprazole | 10 mg/day | 235 | 93.1% | Omeprazole (20 mg/day) | 89.8% | [3][5] |
| Ilaprazole | 20 mg/day | 235 | 86.4% | Omeprazole (20 mg/day) | 89.8% | [3][5] |
Meta-analysis data showed no statistically significant difference between Ilaprazole and other PPIs (RR = 1.02; 95%CI: 0.98-1.06).[1][2][3]
Table 2: Gastric Ulcer Healing Rates
| Treatment Group | Dosage | Healing Rate (%) | Comparator Group | Comparator Healing Rate (%) | Source |
| Ilaprazole | 5 mg/day | 67.14% | Omeprazole (20 mg/day) | 64.29% | [4] |
| Ilaprazole | 10 mg/day | 63.89% | Omeprazole (20 mg/day) | 64.29% | [4] |
Table 3: Reflux Esophagitis Healing Rates
| Treatment Group | Dosage | 4-Week Healing Rate (%) | 8-Week Healing Rate (%) | Comparator Group | Comparator 4-Week Rate (%) | Comparator 8-Week Rate (%) | Source |
| Ilaprazole | 10 mg/day | 81.31% | 88.79% | Esomeprazole (40 mg/day) | 71.43% | 84.76% | [6] |
| Ilaprazole | 15 mg/day | 71.70% | 85.85% | Esomeprazole (40 mg/day) | 71.43% | 84.76% | [6] |
| Ilaprazole | 10 mg/day | Not Specified | 83.54% | Esomeprazole (40 mg/day) | Not Specified | 82.79% | [7] |
One study noted that for reflux esophagitis, the mean heartburn scores in patients treated with Ilaprazole decreased more rapidly than in those receiving omeprazole or rabeprazole.[8]
Experimental Protocols
The data presented is derived from randomized controlled trials (RCTs), many of which were multi-center, double-blind, and active-controlled studies, representing a high standard of clinical evidence.
-
Study Design: The primary methodology involved randomized, double-blind, active-comparison clinical trials.[6][7] For instance, patients with endoscopically confirmed duodenal ulcers or reflux esophagitis were randomly assigned to receive either Ilaprazole at varying doses or a standard PPI like omeprazole or esomeprazole.[5][6][9]
-
Patient Population: Inclusion criteria typically required patients to have an endoscopically diagnosed active duodenal ulcer or erosive esophagitis (often graded by the Los Angeles Classification System).[5][9][10] Exclusion criteria commonly included conditions like Zollinger-Ellison syndrome, cancerous ulcers, or a recent history of gastric surgery.[9]
-
Treatment and Assessment: Patients were treated for a specified duration, typically 4 to 8 weeks.[5][6] The primary endpoint for efficacy was the ulcer or esophagitis healing rate, confirmed by endoscopy at the end of the treatment period.[4][5][6] Secondary endpoints often included symptom relief, which was assessed using graded scoring systems.[4][8]
Mechanism of Action: A Shared Pathway
Both Ilaprazole and standard PPIs are substituted benzimidazoles that function as prodrugs.[11][12] They share a common mechanism of action by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the gastric proton pump, located on the secretory surface of gastric parietal cells.[11][13][14][15][16] This enzyme represents the final step in the pathway of gastric acid secretion.[12][15] By blocking this pump, PPIs profoundly suppress gastric acid production, which facilitates the healing of acid-related mucosal damage.[12][16] Ilaprazole is noted to have a longer half-life compared to first-generation PPIs, which may contribute to a more prolonged acid-suppressant effect.[1][11]
Caption: Mechanism of Action for Proton Pump Inhibitors.
References
- 1. Efficacy of ilaprazole in the treatment of duodenal ulcers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new PPI, ilaprazole compared with omeprazole in the treatment of duodenal ulcer: a randomized double-blind multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-blind, Active-Controlled, Multi-center Study of Ilaprazole in the Treatment of Reflux Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Comparative study of Omeprazole, Rabeprazole and Ilaprazole for their efficacy in patient suffering from reflux esophagitis with symptoms. | Semantic Scholar [semanticscholar.org]
- 9. Ilaprazole for the Treatment of Gastroesophageal Reflux Disease (GERD) in Chinese Patients | MedPath [trial.medpath.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. What is the mechanism of Ilaprazole? [synapse.patsnap.com]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. What is the mechanism of Sodium ilaprazole? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
